3-Bromopyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDRYJFYUWXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435581 | |
| Record name | 3-bromopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40557-20-8 | |
| Record name | 3-bromopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromopyrrolidin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopyrrolidin-2-one is a halogenated lactam that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, structural features, and key experimental protocols. The information presented is intended to support research and development activities by providing a consolidated technical resource.
Chemical Structure and Properties
This compound, a derivative of 2-pyrrolidinone, is characterized by a five-membered lactam ring with a bromine substituent at the C-3 position. This structural feature imparts specific reactivity to the molecule, making it a valuable intermediate in synthetic chemistry.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 40557-20-8[1] |
| Molecular Formula | C₄H₆BrNO[1] |
| InChI | InChI=1S/C4H6BrNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)[1] |
| InChIKey | GVPDRYJFYUWXQK-UHFFFAOYSA-N[1] |
| SMILES | C1C(C(=O)N1)Br |
| Synonyms | 3-bromo-2-pyrrolidone, 2-Pyrrolidinone, 3-bromo-[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Weight | 164.00 g/mol | PubChem[1] |
| Melting Point | 83 °C | ChemicalBook |
| Boiling Point (Predicted) | 305.8 ± 35.0 °C | ChemicalBook |
| Density (Predicted) | 1.715 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 14.70 ± 0.40 | ChemicalBook |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | ChemicalBook |
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a linear precursor. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of 2-Bromo-4-butyrolactam (this compound)
This protocol is based on the conversion of 2,4-dibromobutyric acid to its amide, followed by intramolecular cyclization.
Materials:
-
2,4-dibromobutyric acid
-
Thionyl chloride or other suitable activating agent for the carboxylic acid
-
Ammonia (aqueous or gaseous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Chloroform
-
Silica gel for column chromatography
-
Ice
Procedure:
-
Amide Formation: 2,4-dibromobutyric acid (0.30 mol) is converted to 2,4-dibromobutyramide. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. The resulting amide is a crystalline product.
-
Cyclization:
-
The crystalline 2,4-dibromobutyramide is dissolved in anhydrous THF.
-
The solution is cooled in an ice bath to below 10°C.
-
Sodium hydride (0.60 mol) is added slowly to the cooled solution over approximately 15 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is concentrated by evaporating the solvent to about one-third of its original volume.
-
The concentrated mixture is then poured into an ice-water mixture.
-
The aqueous mixture is extracted with chloroform.
-
The chloroform phase is collected, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
-
Synthesis Workflow
References
An In-depth Technical Guide to 3-Bromopyrrolidin-2-one (CAS: 40557-20-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyrrolidin-2-one, also known as α-Bromobutyrolactam, is a halogenated lactam that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom adjacent to a lactam ring, makes it a versatile intermediate for introducing the pyrrolidinone moiety into more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Physicochemical and Computed Properties
The key physical and chemical properties of this compound are summarized in the table below. These parameters are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 40557-20-8 | [1] |
| Molecular Formula | C₄H₆BrNO | [1] |
| Molecular Weight | 164.00 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 83 °C | [2] |
| Boiling Point | 305.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.715 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.70 ± 0.40 (Predicted) | [2] |
| XLogP3-AA | 0.5 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis and Purification
This compound is typically synthesized via the intramolecular cyclization of a brominated amide precursor. The following protocol details a common laboratory-scale synthesis.
Experimental Protocol: Synthesis via Cyclization of 2,4-Dibromobutanamide
This two-step procedure involves the amidation of 2,4-dibromobutyric acid followed by a base-mediated intramolecular cyclization.
Step 1: Synthesis of 2,4-Dibromobutanamide
-
Amidation: 2,4-dibromobutyric acid (73.5 g, 0.30 mol) is converted to its corresponding amide.[2] This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an ammonia source (e.g., aqueous ammonia) under controlled temperature conditions.
-
Isolation: The resulting crystalline 2,4-dibromobutanamide is isolated by filtration, washed with cold water, and dried. The reported melting point is 79 °C.[2]
Step 2: Intramolecular Cyclization to this compound
-
Reaction Setup: The crystalline 2,4-dibromobutanamide from Step 1 is dissolved in 650 g of anhydrous tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Cooling: The solution is cooled in an ice bath.[2]
-
Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 24 g, 0.60 mol) is added slowly and portion-wise over approximately 15 minutes, ensuring the temperature remains low.[2]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[2]
-
Work-up: The reaction volume is reduced to approximately one-third by rotary evaporation. The concentrated mixture is then carefully poured into 360 g of an ice-water mixture.[2]
-
Extraction: The aqueous mixture is extracted three times with chloroform (3 x 360 g).[2]
-
Purification: The combined organic phases are collected, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.[2]
Analytical Characterization
Accurate characterization is essential to confirm the structure and purity of this compound. While publicly available experimental spectra are scarce, the expected data from key analytical techniques are detailed below.
Infrared (IR) Spectroscopy
An FTIR spectrum has been recorded for this compound using a KBr wafer technique.[1] The spectrum is expected to show characteristic absorption bands for the functional groups present:
-
N-H Stretch: A moderate to strong, broad band around 3200-3400 cm⁻¹ for the secondary amide N-H.
-
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of a five-membered lactam carbonyl.
-
N-H Bend (Amide II): A moderate band around 1550 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically between 500-650 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals for the three distinct proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.5 | Broad Singlet | 1H | NH |
| ~4.3 - 4.5 | Triplet | 1H | CH -Br |
| ~3.4 - 3.6 | Multiplet | 2H | N-CH₂ |
| ~2.5 - 2.8 | Multiplet | 2H | CH₂ -CHBr |
Predicted ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum is expected to display four distinct signals corresponding to each carbon atom in the structure.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~172 - 175 | C =O (Carbonyl) |
| ~48 - 52 | C H-Br |
| ~45 - 49 | N-C H₂ |
| ~30 - 35 | C H₂-CHBr |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound would be expected to show a characteristic molecular ion region due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.
-
Molecular Ion (M⁺): A pair of peaks of almost equal intensity at m/z = 163 (for C₄H₆⁷⁹BrNO) and m/z = 165 (for C₄H₆⁸¹BrNO). The presence of this M⁺ and M+2 pattern is a strong indicator of a monobrominated compound.
-
Key Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the lactam ring.
-
[M - Br]⁺: A peak at m/z = 84 , corresponding to the loss of the bromine radical.
-
Loss of CO: A peak corresponding to [M - CO]⁺ .
-
Loss of HBr: A peak corresponding to [M - HBr]⁺ .
-
Reactivity and Applications in Drug Development
This compound is a valuable intermediate primarily used in the synthesis of more complex heterocyclic systems. The bromine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
Key Intermediate for Antibacterial Agents
A significant application of this compound is in the synthesis of novel antibacterial agents, particularly vinylpyrrolidinone-cephalosporin derivatives.[3] These compounds are designed to combat infections caused by resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). In these syntheses, the pyrrolidinone moiety is coupled to the cephalosporin core, often via a multi-step sequence where the bromine is displaced or used to form a key bond.
Mechanism of Action: Cephalosporin Antibiotics
The ultimate biological activity of the cephalosporin derivatives synthesized from this compound stems from the core β-lactam structure. Cephalosporins are bactericidal agents that inhibit the synthesis of the bacterial cell wall.
-
Target Identification: The primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final step of peptidoglycan synthesis.
-
Inhibition: The strained β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala substrate of the PBP.
-
Covalent Modification: The β-lactam ring is irreversibly opened, forming a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.
-
Cell Lysis: This inactivation of PBPs prevents the cross-linking of the peptidoglycan chains, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and bacterial death.
Safety and Handling
This compound is classified with several GHS hazard statements and should be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[2]
References
Spectroscopic Profile of 3-Bromopyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromopyrrolidin-2-one (CAS No: 40557-20-8). Due to the limited availability of experimentally-derived public data, this document focuses on predicted spectroscopic values and standard experimental protocols for obtaining such data. The information herein serves as a valuable resource for the characterization and analysis of this compound and similar chemical entities.
Chemical Structure and Properties
This compound is a halogenated lactam with the molecular formula C₄H₆BrNO.[1] Its structure consists of a five-membered pyrrolidinone ring substituted with a bromine atom at the 3-position.
Molecular Weight : 164.00 g/mol [1]
Spectroscopic Data Summary
The following tables present predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | dd | 1H | H-3 (CH-Br) |
| ~3.4 | m | 2H | H-5 (CH₂-N) |
| ~2.6 | m | 1H | H-4a |
| ~2.2 | m | 1H | H-4b |
| ~7.0-8.0 | br s | 1H | N-H |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C-2 (C=O) |
| ~50 | C-3 (CH-Br) |
| ~45 | C-5 (CH₂-N) |
| ~30 | C-4 (CH₂) |
Predicted in CDCl₃ solvent.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~2950, ~2850 | Medium | C-H Stretch (aliphatic) |
| ~1680 | Strong | C=O Stretch (amide I) |
| ~1450 | Medium | C-H Bend |
| ~600 | Medium-Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 163/165 | ~50 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 84 | ~100 | [M - Br]⁺ |
| 56 | Variable | [C₃H₄O]⁺ or [C₃H₆N]⁺ |
| 41 | Variable | [C₂H₃N]⁺ or [C₃H₅]⁺ |
Predicted for Electron Ionization (EI) source.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as needed for the specific instrument.
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Procedure:
-
Introduce the sample into the high vacuum of the mass spectrometer, where it is vaporized.
-
Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum displays the relative abundance of ions as a function of their m/z ratio.
-
Visualizations
Chemical Structure of this compound
References
A Technical Guide to the Stability and Storage of 3-Bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical stability and storage parameters for 3-Bromopyrrolidin-2-one (CAS No: 40557-20-8), a key intermediate in various synthetic and pharmaceutical applications. Adherence to proper handling and storage protocols is essential to ensure the compound's integrity, purity, and shelf-life, thereby safeguarding experimental reproducibility and outcomes.
Physicochemical Properties
This compound is a solid, typically appearing white to light yellow.[1] Its fundamental physical characteristics are crucial for determining appropriate handling procedures.
| Property | Value | Source |
| Molecular Formula | C₄H₆BrNO | [2] |
| Molecular Weight | 164.00 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 83 °C | [1] |
| Boiling Point | 305.8 ± 35.0 °C (Predicted) | [1] |
| Density | 1.715 ± 0.06 g/cm³ (Predicted) | [1] |
Chemical Stability Profile
Under standard ambient and normal conditions, this compound is considered a stable compound.[3][4] However, its stability is compromised by exposure to specific environmental factors, necessitating careful control over its storage environment.
Key Stability Concerns:
-
Light Sensitivity : The compound may polymerize upon exposure to light.[4] It is crucial to store it in light-resistant containers.
-
Moisture Sensitivity : The material is sensitive to moisture.[4] Storage in a dry environment is mandatory to prevent hydrolysis or degradation.
-
Thermal Stress : While stable at room temperature, strong heating should be avoided to prevent decomposition. Keep the compound away from open flames, hot surfaces, and other sources of ignition.[3][4]
Incompatible Materials and Hazardous Decomposition: Contact with certain substances can lead to hazardous reactions. It is imperative to avoid:
-
Strong oxidizing agents[3]
-
Strong acids[3]
-
Bases
-
Copper, Peroxides, Silver/silver oxides, and Mercury/mercury oxides
In the event of decomposition, typically under fire conditions, hazardous products such as hydrogen halides, carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be released.[3][5]
Recommended Storage Conditions
To maintain the long-term purity and stability of this compound, the following storage conditions are recommended based on compiled safety data.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Store in a freezer at temperatures under -20°C. Alternatively, keep refrigerated in a cool place. | To minimize degradation kinetics and preserve long-term stability. | [1][5] |
| Atmosphere | Store under an inert atmosphere, such as nitrogen. | To prevent oxidation and reaction with atmospheric moisture. | [1][3] |
| Container | Keep in a tightly closed, light-resistant container. | To protect from moisture, air, and light-induced polymerization. | [3][4][6] |
| Environment | Store in a dry and well-ventilated area. | To prevent moisture absorption and ensure a safe storage environment. | [3][4][6] |
| Security | Store locked up or in an area accessible only to authorized personnel. | Due to the compound's hazardous nature. | [4] |
Experimental Protocols and Workflows
Logical Workflow for Handling and Stability Assessment
The following diagram outlines a logical process for receiving, handling, storing, and assessing the stability of this compound in a research setting.
Caption: General workflow for receiving, storing, and assessing the stability of this compound.
General Methodology for a Stability Study
A comprehensive stability study for this compound, while not explicitly found, would typically involve the following steps:
-
Reference Standard Characterization : A highly pure batch of this compound is fully characterized using techniques like NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to serve as a baseline (t=0) reference.
-
Stability-Indicating Method Development : An analytical method, typically HPLC with UV detection, is developed and validated. This method must be capable of separating the intact this compound from any potential degradation products without interference.
-
Forced Degradation Studies : The compound is subjected to harsh conditions (e.g., strong acid/base hydrolysis, oxidation with H₂O₂, high heat, and intense light exposure) to intentionally induce degradation. This helps identify likely degradation products and confirms the stability-indicating nature of the analytical method.
-
Long-Term and Accelerated Stability Testing :
-
Long-Term : Samples are stored under the recommended conditions (-20°C) and tested at specified intervals (e.g., 0, 3, 6, 9, 12, 24 months) to determine the real-time shelf-life.
-
Accelerated : Samples are stored at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH) to predict the long-term stability and to quickly assess the impact of short-term excursions from recommended storage conditions.
-
-
Data Analysis : The purity of the compound is monitored over time. The rate of degradation is calculated, and the shelf-life is established based on the time it takes for the purity to drop below a predefined acceptance criterion (e.g., 95%).
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated area or under a chemical fume hood.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[3][6]
-
Respiratory Protection : If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
Handling : Avoid breathing dust, vapors, or spray.[3] Do not ingest or allow contact with skin and eyes.[3] Use non-sparking tools and take precautionary measures against static discharge.[3]
-
First Aid : In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
References
Navigating the Synthesis and Handling of 3-Bromopyrrolidin-2-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and experimental protocols associated with 3-Bromopyrrolidin-2-one, a key building block in modern medicinal chemistry. Due to its reactive nature, a thorough understanding of its hazard profile and proper handling procedures is paramount for ensuring laboratory safety and experimental success. This document consolidates critical data from safety data sheets and outlines a detailed synthetic protocol, offering a comprehensive resource for professionals working with this versatile compound.
Core Safety and Hazard Data
A meticulous review of available Safety Data Sheets (SDS) reveals that this compound is a hazardous substance requiring careful handling. The primary hazards include acute toxicity if swallowed, skin irritation, and serious eye irritation. It may also cause respiratory irritation. The following tables summarize the essential safety information.
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₆BrNO |
| Molecular Weight | 164.00 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 83 °C |
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Table 4: Personal Protective Equipment (PPE) and Handling
| Aspect | Recommendation |
| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |
Safe Handling and Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure and preventing accidents.
References
The Structural Landscape of 3-Bromopyrrolidin-2-one and Its Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Crystallographic Data, Synthetic Methodologies, and Biological Significance
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The introduction of a bromine atom at the 3-position creates a versatile synthetic handle and modulates the molecule's physicochemical properties, making 3-bromopyrrolidin-2-one and its derivatives attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the crystal structure of these compounds, detailed experimental protocols for their synthesis and crystallographic analysis, and an exploration of their relevance in targeting key signaling pathways in disease.
Crystal Structure Analysis
While the crystal structure of the parent this compound is not publicly available in crystallographic databases, detailed structural information can be gleaned from its derivatives. This section presents the crystallographic data for a key example, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, which incorporates the core pyrrolidin-2-one moiety.
Crystallographic Data for a Representative Derivative
The crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one provides valuable insights into the conformational preferences and intermolecular interactions of the pyrrolidin-2-one ring system.
| Parameter | Value |
| Empirical Formula | C₁₉H₁₈Br₂N₂O |
| Formula Weight | 450.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8691 (8) |
| b (Å) | 9.4578 (7) |
| c (Å) | 17.5852 (13) |
| α (°) | 90 |
| β (°) | 106.338 (3) |
| γ (°) | 90 |
| Volume (ų) | 1734.0 (2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.724 |
| Absorption Coefficient (mm⁻¹) | 4.686 |
| F(000) | 896 |
Table 1: Crystallographic data for 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.
Molecular and Supramolecular Features
In the crystal structure of this derivative, the pyrrolidine ring adopts a distorted envelope conformation. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H···O, C—H···O, and C—H···Br interactions, which form a three-dimensional architecture. Additionally, C—H···π interactions contribute to the overall stability of the crystal lattice. This intricate network of non-covalent interactions is crucial for understanding the solid-state properties of these molecules and can inform the design of crystalline forms with desired pharmaceutical attributes.
Experimental Protocols
Synthesis of N-Aryl-3-bromopyrrolidin-2-one Derivatives
The synthesis of N-aryl derivatives of this compound is a key step in the development of novel therapeutic agents. A general and robust method involves the condensation of an appropriate aniline with a suitable precursor.
Protocol: Synthesis of 1-(3-Acetylphenyl)-3-bromopyrrolidin-2-one
-
Reaction Setup: To a solution of 3-aminoacetophenone (1.2 equivalents) in a suitable aprotic solvent such as toluene or dichloromethane, add this compound (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-bromopyrrolidin-2-one derivative.
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for determining the three-dimensional structure of a molecule by X-ray diffraction.
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which the compound has moderate solubility. Common solvents for recrystallization include ethanol, methanol, acetone, ethyl acetate, and mixtures with less polar solvents like hexanes.
-
Solution Preparation: Gently warm the solution to ensure complete dissolution of the solid.
-
Crystallization: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
-
Data Collection: Mount a selected crystal on a goniometer head and place it on the X-ray diffractometer. Collect the diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structural model.
An In-Depth Technical Guide to 3-Bromopyrrolidin-2-one: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromopyrrolidin-2-one, a crucial heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its significant role as an intermediate in the development of pharmaceutically active compounds.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for research and development. This compound is known by several names in scientific literature and chemical databases.
IUPAC Name: this compound[1]
Synonyms: The compound is also referred to by various synonyms, which are often found in supplier catalogs and older publications. These include:
-
2-Pyrrolidinone, 3-bromo-[1]
-
3-bromo-2-pyrrolidone[1]
-
alpha-Bromobutyrolactam[2]
-
3-bromo-pyrrolidin-2-one[1]
A structured summary of its key identifiers is provided in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 40557-20-8 | [1][3] |
| PubChem CID | 10103471 | [1] |
| EC Number | 826-779-4 | [1][3] |
| DSSTox Substance ID | DTXSID10435581 | [1] |
| Molecular Formula | C4H6BrNO | [1] |
| InChIKey | GVPDRYJFYUWXQK-UHFFFAOYSA-N | [1] |
| SMILES | C1CNC(=O)C1Br | [1] |
Physicochemical and Spectral Properties
Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. Key properties are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 164.00 g/mol | [1][3] |
| Exact Mass | 162.96328 Da | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 83 °C | [2] |
| Boiling Point | 305.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.715 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.70 ± 0.40 (Predicted) | [2] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2] |
Detailed spectral analyses are crucial for structure confirmation and purity assessment.
-
Infrared (IR) Spectroscopy: An FTIR spectrum is available in the PubChem database, obtained using a KBr wafer technique.[1] Key absorptions are expected for the N-H stretch (around 3200 cm⁻¹), the C=O (amide) stretch (around 1680-1700 cm⁻¹), and C-H stretches (around 2850-2960 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺) expected around m/z 163 and 165.
Synthesis and Experimental Protocols
This compound is typically synthesized via the cyclization of a linear precursor. The following protocol is based on a reported synthesis of its synonym, 2-bromo-4-butyrolactam.[2]
This method involves the intramolecular cyclization of 2,4-dibromobutyramide via deprotonation of the amide nitrogen, followed by nucleophilic attack on the carbon bearing the terminal bromine.
Experimental Protocol:
-
Amide Formation: Convert 2,4-dibromobutyric acid to 2,4-dibromobutyramide. This can be achieved by first converting the acid to its acyl chloride (e.g., using thionyl chloride) and then reacting with ammonia.
-
Dissolution: Dissolve the crystalline 2,4-dibromobutyramide in a suitable anhydrous solvent, such as Tetrahydrofuran (THF).
-
Cooling: Cool the reaction solution in an ice bath to a temperature below 10°C.
-
Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), slowly add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise over approximately 15 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete cyclization.
-
Workup:
-
Reduce the volume of the reaction solution by about two-thirds using a rotary evaporator.
-
Carefully pour the concentrated mixture into an ice-water mixture.
-
Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane.
-
-
Purification: Collect the organic phase, concentrate it under reduced pressure, and purify the resulting crude product by silica gel column chromatography to yield pure this compound.[2]
The workflow for this synthesis is visualized in the diagram below.
Caption: Synthesis workflow for this compound.
Role in Drug Discovery and Development
The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[4][5] this compound serves as a versatile synthetic intermediate, providing a key electrophilic center for the introduction of various functional groups through nucleophilic substitution. This allows for the construction of diverse molecular libraries for drug screening.
The substitution at the 3- or 4-position of the pyrrolidinone ring is critical for the biological activity of many drugs. For instance, the antiepileptic drug Brivaracetam is a 4-substituted pyrrolidin-2-one derivative.[2][3] While synthesis routes for Brivaracetam may not start directly from this compound, the chemistry involved in creating such 4-substituted systems highlights the importance of functionalized pyrrolidinone intermediates. The bromine atom in this compound can be used to facilitate elimination reactions to form an unsaturated lactam, which can then undergo conjugate addition to install substituents at the 4-position. Alternatively, it can be displaced by a wide range of nucleophiles to generate 3-substituted analogs.
This strategic role as a modifiable core structure makes this compound a valuable building block for drug development professionals aiming to explore the structure-activity relationships (SAR) of new chemical entities.
The diagram below illustrates the logical relationship of this compound as a key intermediate.
Caption: Role of this compound as a key synthetic intermediate.
Safety and Handling
Based on aggregated GHS data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly within the field of drug discovery. Its functionalized γ-lactam core allows for the straightforward creation of substituted pyrrolidinone derivatives, which are integral to many biologically active compounds. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists leveraging this key building block in the development of next-generation pharmaceuticals.
References
- 1. This compound | C4H6BrNO | CID 10103471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brivaracetam synthesis - chemicalbook [chemicalbook.com]
- 4. WO2011104584A1 - Pyrrolidine substituted flavones for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of the Bromine Atom in 3-Bromopyrrolidin-2-one: A Technical Guide
Abstract
3-Bromopyrrolidin-2-one is a versatile heterocyclic compound featuring a five-membered lactam ring. The pyrrolidine-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the C3 position renders this molecule an exceptionally useful synthetic intermediate. This guide provides an in-depth analysis of the reactivity profile of this bromine atom, focusing on its role as a leaving group in nucleophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in organic synthesis.
Core Reactivity at the C3-Bromine Bond
The primary site of reactivity in this compound is the carbon-bromine bond. The carbon atom at the 3-position is an electrophilic center, susceptible to attack by a wide range of nucleophiles. This electrophilicity is induced by the electronegativity of the attached bromine atom, which polarizes the C-Br bond.
The dominant reaction pathway for this compound is nucleophilic substitution , where a nucleophile displaces the bromide ion, which serves as an effective leaving group.[2] This class of reaction is fundamental to synthetic organic chemistry for the formation of new carbon-heteroatom and carbon-carbon bonds.
Mechanistic Considerations: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[3]
-
SN2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4] This pathway results in an inversion of stereochemistry at the reaction center. For this compound, which is a secondary alkyl halide, the SN2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.
-
SN1 Mechanism: This two-step mechanism involves the slow, rate-determining ionization of the substrate to form a planar carbocation intermediate, which is then rapidly attacked by the nucleophile from either face, leading to racemization.[4] While less common for this substrate, SN1 pathways could be promoted under conditions that stabilize a carbocation, such as in the presence of protic solvents or Lewis acids.
The general workflow for a typical nucleophilic substitution reaction is outlined below.
Caption: General experimental workflow for nucleophilic substitution.
Synthetic Applications and Data
The displacement of the bromine atom allows for the introduction of diverse functional groups at the C3 position, making this compound a valuable precursor for creating libraries of compounds for drug discovery and materials science.[5]
The following reaction pathway illustrates the versatility of this substrate in reacting with various nucleophiles.
Caption: Key transformations via nucleophilic substitution.
Quantitative Reaction Data
While specific reaction data for this compound is distributed across various literature sources, the table below summarizes representative transformations and typical yields for analogous systems.
| Entry | Nucleophile/Reagent | Conditions | Product | Yield (%) |
| 1 | Sodium Azide (NaN₃) | DMF, 80 °C, 12h | 3-Azidopyrrolidin-2-one | >90 |
| 2 | Benzylamine | K₂CO₃, Acetonitrile, 80 °C, 24h | 3-(Benzylamino)pyrrolidin-2-one | 75-85 |
| 3 | Sodium methoxide (NaOMe) | Methanol, rt, 6h | 3-Methoxypyrrolidin-2-one | 60-70 |
| 4 | Thiophenol, Et₃N | THF, rt, 4h | 3-(Phenylthio)pyrrolidin-2-one | ~90 |
| 5 | Diethyl malonate, NaH | THF, 60 °C, 18h | Diethyl 2-(2-oxopyrrolidin-3-yl)malonate | 65-75 |
Note: Yields are approximate and based on general procedures for secondary bromides; they may vary based on specific reaction optimization.
Experimental Protocols
Synthesis of this compound
The parent compound can be synthesized from 2,4-dibromobutyric acid via a two-step process involving amidation followed by intramolecular cyclization.[6]
Protocol:
-
Amidation: 2,4-dibromobutyric acid (1.0 eq) is converted to its corresponding amide. A typical method involves activation with a reagent like thionyl chloride to form the acyl chloride, followed by careful addition to a solution of aqueous ammonia at low temperature (0-5 °C).
-
Cyclization: The resulting 2,4-dibromobutanamide (1.0 eq) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).[6]
-
The solution is cooled in an ice bath to below 10 °C.
-
A strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq), is added portion-wise over approximately 15 minutes while maintaining the low temperature.[6] The base deprotonates the amide nitrogen, which then acts as an intramolecular nucleophile, displacing the bromide at the 4-position to form the lactam ring.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is carefully quenched by pouring it into an ice-water mixture.
-
The aqueous mixture is extracted with an organic solvent (e.g., chloroform or ethyl acetate, 3x).[6]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford this compound as a solid.[6]
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a representative procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the amine, and the base.
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography or recrystallization to yield the desired 3-aminopyrrolidin-2-one derivative.
Conclusion
The bromine atom in this compound serves as a versatile handle for chemical modification, primarily through nucleophilic substitution reactions. Its predictable reactivity allows for the controlled introduction of a wide range of functional groups, establishing this compound as a valuable and strategic building block in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its reactivity profile, guided by the principles of SN2 and SN1 mechanisms, is crucial for its effective utilization in multi-step synthetic campaigns.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. lookchem.com [lookchem.com]
- 6. This compound CAS#: 40557-20-8 [amp.chemicalbook.com]
Methodological & Application
Synthetic Routes to 3-Bromopyrrolidin-2-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-Bromopyrrolidin-2-one derivatives. These compounds are valuable intermediates in medicinal chemistry and drug discovery, serving as key building blocks for a variety of biologically active molecules. The following sections outline common synthetic strategies, detailed experimental procedures, and quantitative data to facilitate the efficient synthesis of these important scaffolds.
Introduction
Pyrrolidin-2-one, also known as γ-lactam, is a five-membered heterocyclic ring that is a core structural motif in numerous natural products and pharmaceutical agents. The introduction of a bromine atom at the 3-position of the pyrrolidin-2-one ring provides a versatile handle for further functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations. This versatility makes this compound derivatives highly sought-after intermediates in the synthesis of complex molecules with potential therapeutic applications. This document outlines key synthetic approaches to access these valuable compounds.
Synthetic Strategies
Several synthetic routes have been developed for the preparation of this compound and its N-substituted derivatives. The choice of method often depends on the desired substitution pattern on the nitrogen atom and the availability of starting materials. Common strategies include the bromination of pre-formed pyrrolidin-2-ones and the cyclization of acyclic precursors already containing a bromine atom.
A prevalent method involves the direct bromination of N-substituted pyrrolidin-2-ones. This approach is often straightforward but can sometimes lead to issues with regioselectivity and over-bromination. Another effective strategy is the cyclization of α,γ-dihalo amides, which provides good control over the position of the bromine atom.
Below are detailed protocols for some of the most common and effective methods for the synthesis of this compound derivatives.
Key Synthetic Protocols
Protocol 1: Synthesis of N-Methyl-3-bromopyrrolidin-2-one via Cyclization of 2,4-Dibromo-N-methylbutanamide
This protocol describes the synthesis of N-Methyl-3-bromopyrrolidin-2-one from the corresponding acyclic precursor, 2,4-dibromo-N-methylbutanamide. The cyclization is effected by a base, such as sodium hydride.
Experimental Protocol:
-
Preparation of the Reaction Mixture: To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) portionwise at a temperature of 10-15 °C.[1]
-
Reaction: Stir the mixture at 10-15 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by slow addition to an ice-water mixture.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM).
-
Purification: The organic layers are combined, dried over a suitable drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-dibromo-N-methyl-butanamide | Sodium hydride | THF | 10-15 | 81 | [1] |
Caption: Radical mechanism for the bromination of pyrrolidin-2-ones.
Summary of Synthetic Routes and Yields
The following table summarizes various synthetic approaches to this compound derivatives with their reported yields.
| Product | Starting Material(s) | Key Reagents | Yield (%) | Reference |
| 3-Bromo-1-methyl-pyrrolidin-2-one | 2,4-dibromo-N-methyl-butanamide | Sodium hydride | 81 | |
| (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | (S)-prolinol, glyoxal, ammonia | Dess–Martin periodinane, NBS, Na2SO3 | Not specified in abstract | |
| N-protected-3-pyrrolidine-lactam substituted phosphonium salts | Asparagine derivatives | NaH, Benzyl bromide | Not specified in abstract |
Conclusion
The synthesis of this compound derivatives can be achieved through several reliable methods. The choice of the synthetic route will depend on the specific derivative desired and the available starting materials. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize these valuable chemical intermediates for applications in drug discovery and development. Careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
Application Notes: 3-Bromopyrrolidin-2-one as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyrrolidin-2-one is a valuable heterocyclic building block for the synthesis of a wide array of biologically active molecules. Its structure features a five-membered γ-lactam ring, which is a common motif in many pharmaceuticals. The presence of a bromine atom at the C3 position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups. This strategic placement, adjacent to the lactam carbonyl, makes it a key precursor for constructing complex molecular architectures, particularly for targeting enzymes and receptors in various disease pathways.
This document provides detailed protocols for the conversion of this compound into a key amine intermediate and its subsequent elaboration into a precursor for a class of targeted therapeutics. It also presents representative biological data for compounds containing the pyrrolidin-2-one scaffold and illustrates the relevant biological pathway.
Key Synthetic Transformations and Protocols
The primary utility of this compound in medicinal chemistry stems from its ability to be converted into 3-Aminopyrrolidin-2-one. This key intermediate serves as a versatile scaffold for further functionalization, such as in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Caption: Logical workflow from starting material to bioactive compounds.
Protocol 1: Synthesis of 3-Aminopyrrolidin-2-one from this compound
This protocol describes the nucleophilic substitution of the bromide with ammonia to yield the corresponding amine. The reaction is performed under pressure due to the volatility of ammonia.[1][2][3]
Materials:
-
This compound
-
Concentrated solution of ammonia in ethanol (e.g., 7N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Heavy-walled, sealable pressure tube with a screw cap
-
Stir plate and magnetic stir bar
-
Oil bath or heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Chromatography column
Procedure:
-
Reaction Setup: In a sealable pressure tube, dissolve this compound (1.0 eq) in a concentrated solution of ammonia in ethanol. A large excess of ammonia (10-20 eq) is recommended to minimize the formation of secondary amine byproducts.
-
Reaction: Securely seal the pressure tube and place it in an oil bath. Heat the mixture with stirring at 80-100 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling the reaction vessel to room temperature, carefully unseal it in a well-ventilated fume hood. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Aminopyrrolidin-2-one.
-
Purification: The crude product can be purified by silica gel column chromatography using a DCM/Methanol gradient to afford the pure amine.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
The reaction is performed under pressure; use appropriate safety shielding and a certified pressure vessel.
-
Ammonia is corrosive and has a pungent odor; handle with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application Example: Synthesis of a PARP-1 Inhibitor Precursor
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[4] Inhibiting PARP-1 in cancers with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality and is a clinically validated anti-cancer strategy.[4] The pyrrolidinone scaffold is present in several potent PARP inhibitors. The following protocol outlines the synthesis of a simple amide, a common substructure in PARP inhibitors, via acylation of 3-Aminopyrrolidin-2-one.
Protocol 2: Acylation of 3-Aminopyrrolidin-2-one
This protocol details a standard amide bond formation, reacting the synthesized 3-Aminopyrrolidin-2-one with an acid chloride. This method is analogous to the N-acetylation of other amines.[5]
Materials:
-
3-Aminopyrrolidin-2-one (from Protocol 1)
-
4-Fluorobenzoyl chloride (as a representative acid chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 3-Aminopyrrolidin-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add a solution of 4-Fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, N-(2-oxopyrrolidin-3-yl)-4-fluorobenzamide, can be purified by recrystallization or silica gel column chromatography.
Caption: Experimental workflow for synthesis and functionalization.
Biological Activity Data
The pyrrolidin-2-one scaffold is a key component of numerous potent PARP-1 inhibitors. While the compounds listed below may be synthesized via various routes, their biological activity highlights the therapeutic potential of derivatives that can be accessed from this compound.
| Compound ID | Modification on Pyrrolidinone Scaffold | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) | Reference |
| Y17 | Rucaparib Analogue | 0.61 | - | - | [6] |
| Y29 | Rucaparib Analogue | 0.66 | - | - | [6] |
| Y31 | Rucaparib Analogue | 0.41 | - | - | [6] |
| Y49 | Rucaparib Analogue | 0.96 | 61.90 | 64.5 | [6] |
| 8a | Pyridopyridazinone Scaffold | 36 | - | - | [7] |
| Olaparib | Reference Drug | 34 | - | - | [7] |
PARP-1 Signaling Pathway in DNA Repair
PARP-1 is a nuclear protein that detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair enzymes, such as XRCC1 and DNA Ligase III, to the site of damage, facilitating the base excision repair (BER) pathway. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs, which can collapse replication forks into cytotoxic double-strand breaks (DSBs).
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl or heteroaryl substituent at the 3-position of this ring system via Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics.[1][2] This powerful palladium-catalyzed carbon-carbon bond-forming reaction offers a versatile and efficient method for the synthesis of 3-arylpyrrolidin-2-ones, which are key intermediates in drug discovery programs targeting a range of diseases.[3][4]
These application notes provide a detailed protocol for the Suzuki coupling reaction of 3-Bromopyrrolidin-2-one with various aryl- and heteroarylboronic acids. The protocol is based on established methodologies for similar heterocyclic systems and is intended to serve as a robust starting point for reaction optimization.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide. In the context of this protocol, this compound is coupled with an aryl- or heteroarylboronic acid to yield the corresponding 3-substituted product.
Caption: General scheme for the Suzuki coupling of this compound.
Data Presentation: Typical Reaction Parameters
The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions that can be used as a starting point for the coupling of this compound with arylboronic acids. These parameters are derived from successful Suzuki couplings of similar bromo-substituted heterocyclic compounds.
| Parameter | Typical Reagents/Conditions | Molar Equivalents (relative to this compound) | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | 0.01 - 0.1 (1-10 mol%) | Catalyst choice is crucial and may require screening for optimal results. |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.1 - 1.5 | A slight excess of the boronic acid is typically used to ensure complete consumption of the starting bromide. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | The choice of base can significantly impact the reaction rate and yield. An inorganic base is generally preferred. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (typically in a 4:1 to 10:1 ratio) | - | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |
| Reaction Temperature | 80 - 110 °C | - | The reaction is typically heated to drive it to completion. |
| Reaction Time | 4 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl- or Heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq.).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed deionized water in a 4:1 ratio via syringe. The final concentration of the this compound is typically between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyrrolidin-2-one.
Experimental Workflow Diagram
Caption: A typical workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 3-arylpyrrolidin-2-ones, which are valuable scaffolds in drug discovery. The provided protocol offers a solid foundation for researchers to develop and optimize this important transformation for their specific needs. Careful selection of the catalyst, base, and solvent system, along with diligent reaction monitoring, will be key to achieving high yields and purity of the desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromopyrrolidin-2-one in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromopyrrolidin-2-one as a versatile scaffold in the synthesis of a variety of bioactive molecules. The pyrrolidin-2-one core is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals and biologically active compounds. The presence of a bromine atom at the 3-position provides a convenient handle for introducing diverse functionalities through nucleophilic substitution and other cross-coupling reactions, enabling the exploration of vast chemical space for drug discovery.
This document details synthetic strategies and experimental protocols for the preparation of nootropic agents, anti-inflammatory compounds, and potential antiviral molecules starting from this compound. Additionally, it provides insights into the mechanisms of action of these molecules through signaling pathway diagrams.
Synthesis of Nootropic Agents: Piracetam Analogues
The pyrrolidin-2-one scaffold is the core of the "racetam" class of nootropic drugs, with piracetam being the most well-known member. These drugs are known to enhance cognitive functions like memory and learning. The synthesis of novel piracetam analogues from this compound allows for the exploration of structure-activity relationships and the development of more potent and selective nootropics. The primary mechanism of action of many racetams is believed to involve the modulation of cholinergic and glutamatergic neurotransmitter systems.[1]
General Synthetic Approach
The synthesis of piracetam analogues from this compound typically involves a two-step process:
-
Nucleophilic Substitution: The bromine atom at the 3-position is displaced by a nitrogen nucleophile, such as ammonia or a primary/secondary amine, to introduce an amino group.
-
N-Acetylation or N-Alkylation: The nitrogen atom of the pyrrolidinone ring is then functionalized, often by acetylation, to yield the final piracetam analogue.
Caption: General workflow for the synthesis of piracetam analogues.
Experimental Protocol: Synthesis of a 3-Amino-Piracetam Analogue
This protocol describes a general method for the synthesis of a 3-amino-piracetam analogue.
Step 1: Synthesis of 3-Aminopyrrolidin-2-one
-
Materials:
-
This compound
-
Ammonia (in methanol, 7N)
-
Sealed reaction vessel
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 3-aminopyrrolidin-2-one.
-
Step 2: N-Acetylation to yield 3-Amino-2-oxo-1-pyrrolidineacetamide
-
Materials:
-
3-Aminopyrrolidin-2-one
-
2-Chloroacetamide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 3-aminopyrrolidin-2-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 2-chloroacetamide (1.2 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired 3-amino-piracetam analogue.
-
Signaling Pathway: Cholinergic and Glutamatergic Modulation
Piracetam and its analogues are thought to enhance cognitive function by modulating neurotransmission. They can increase the density of muscarinic acetylcholine receptors and potentiate the function of AMPA-type glutamate receptors.
Caption: Modulation of cholinergic and glutamatergic pathways by piracetam analogues.
Synthesis of Anti-Inflammatory Agents
The pyrrolidinone scaffold is also found in molecules with anti-inflammatory properties. By modifying the 3-position of the pyrrolidin-2-one ring, it is possible to develop novel inhibitors of key inflammatory mediators. One of the primary signaling pathways involved in inflammation is the nuclear factor-kappa B (NF-κB) pathway.
General Synthetic Approach
The synthesis of anti-inflammatory pyrrolidinone derivatives from this compound can be achieved by introducing functionalities that can modulate inflammatory pathways. A common approach is the introduction of aromatic or heteroaromatic moieties.
Caption: Synthesis of 3-arylpyrrolidin-2-ones via cross-coupling.
Experimental Protocol: Synthesis of a 3-Arylpyrrolidin-2-one Derivative
This protocol outlines a general procedure for a Suzuki cross-coupling reaction to synthesize a 3-arylpyrrolidin-2-one.
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent mixture)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data: Anti-Inflammatory Activity
The anti-inflammatory activity of synthesized compounds can be evaluated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or by assessing their inhibitory effect on enzymes like cyclooxygenase (COX).
| Compound | Target | IC₅₀ (µM) | Reference |
| Pyrrolidinone Derivative A | iNOS (NO production) | 15.2 | Fictional Data |
| Pyrrolidinone Derivative B | COX-2 | 8.5 | Fictional Data |
| Indomethacin (Reference) | COX-1/COX-2 | 0.1 / 5.4 | Published Data |
Signaling Pathway: Inhibition of the NF-κB Pathway
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.
Caption: Inhibition of the NF-κB signaling pathway.
Synthesis of Antiviral Agents
The pyrrolidinone nucleus is also a scaffold of interest for the development of antiviral agents. Modifications at the 3-position can lead to compounds that interfere with viral replication processes, such as viral entry or the function of viral enzymes like polymerases or proteases.
General Synthetic Approach
A common strategy for developing antiviral agents from this compound is to introduce nucleobase analogues or other heterocyclic systems that can mimic natural substrates and interfere with viral replication machinery.
Caption: Synthesis of 3-heterocyclic pyrrolidin-2-ones.
Experimental Protocol: Synthesis of a 3-(1H-1,2,3-triazol-1-yl)pyrrolidin-2-one
This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a versatile method for creating triazole-linked structures. This first requires the conversion of the bromide to an azide.
Step 1: Synthesis of 3-Azidopyrrolidin-2-one
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMF and add sodium azide (1.5 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to give 3-azidopyrrolidin-2-one, which can often be used in the next step without further purification.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
-
Materials:
-
3-Azidopyrrolidin-2-one
-
A terminal alkyne
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 3-azidopyrrolidin-2-one (1.0 eq) and the terminal alkyne (1.1 eq) in THF, add CuI (0.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data: Antiviral Activity
The antiviral activity of the synthesized compounds can be determined by measuring their ability to inhibit viral replication in cell culture, often expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | Virus | IC₅₀ (µM) | Reference |
| Pyrrolidinone Derivative C | Herpes Simplex Virus-1 (HSV-1) | 5.8 | Fictional Data |
| Pyrrolidinone Derivative D | Influenza A | 12.3 | Fictional Data |
| Acyclovir (Reference) | HSV-1 | 0.1 | Published Data |
Signaling Pathway: Inhibition of Viral Replication
Antiviral compounds can target various stages of the viral life cycle, including entry into the host cell, replication of the viral genome by viral polymerases, or the processing of viral proteins by proteases.
Caption: Potential targets of pyrrolidinone-based antiviral agents in the viral life cycle.
References
Application Notes and Protocols for N-Alkylation of 3-Bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 3-bromopyrrolidin-2-one, a critical synthetic transformation for the generation of diverse chemical scaffolds in drug discovery and development. The protocols outlined below are based on established methodologies for the N-alkylation of lactams and related heterocyclic compounds.
Introduction
N-alkylation of the pyrrolidin-2-one core is a fundamental strategy in medicinal chemistry to introduce a variety of substituents, thereby modulating the physicochemical properties, biological activity, and pharmacokinetic profile of the parent molecule. This compound serves as a versatile starting material, possessing a reactive electrophilic center at the 3-position and a nucleophilic nitrogen atom. Alkylation of the nitrogen atom furnishes N-substituted derivatives that can be further functionalized, making this class of compounds valuable intermediates in the synthesis of complex molecules and potential pharmaceutical agents.
The general reaction involves the deprotonation of the lactam nitrogen by a suitable base, followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and purity.
Reaction Scheme
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base to deprotonate the weakly acidic N-H of the lactam, thus increasing its nucleophilicity. The resulting anion then displaces a leaving group from the alkylating agent.
Application Notes and Protocols for the Stereoselective Synthesis of 3-Bromopyrrolidin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidin-2-one, a five-membered lactam, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 3-position of the pyrrolidin-2-one core creates a versatile synthetic handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. Furthermore, the stereochemistry at the C3 position can significantly influence the biological activity of these analogs.[2] Consequently, the development of robust and stereoselective synthetic methods for 3-bromopyrrolidin-2-one analogs is of significant interest to the scientific community.
These application notes provide an overview of strategies and representative protocols for the stereoselective synthesis of this compound analogs, targeting both diastereoselective and enantioselective approaches. The methodologies described are based on established principles of stereoselective synthesis and can be adapted for the preparation of a diverse library of compounds for screening and lead optimization.
Applications in Drug Discovery
This compound analogs are valuable building blocks in the synthesis of a wide range of therapeutic agents. The pyrrolidine scaffold is a key component in drugs targeting various diseases.[1] The bromine atom can serve as a precursor for a variety of chemical transformations, including:
-
Cross-coupling reactions: (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents.
-
Nucleophilic substitution: to introduce a range of functional groups, including amines, azides, and thiols.
-
Radical reactions: for further carbon-carbon bond formation.
This versatility allows for the rapid generation of diverse compound libraries, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The stereocenter at the C3 position allows for the synthesis of chiral molecules that can exhibit improved potency and selectivity for their biological targets.
Stereoselective Synthetic Strategies
The stereoselective synthesis of this compound analogs can be broadly categorized into two main approaches:
-
Diastereoselective Bromination of Chiral Pyrrolidin-2-ones: This strategy involves the use of a chiral pyrrolidin-2-one precursor, where the existing stereocenter(s) direct the facial selectivity of the incoming brominating agent.
-
Enantioselective Bromination: This approach utilizes a chiral catalyst or reagent to control the stereochemical outcome of the bromination of a prochiral pyrrolidin-2-one substrate.
The choice of strategy will depend on the availability of starting materials, the desired stereoisomer, and the scalability of the reaction.
Experimental Protocols
The following protocols are representative examples of stereoselective methods that can be adapted for the synthesis of this compound analogs.
Protocol 1: Diastereoselective Bromination of a Chiral N-Acyl-pyrrolidin-2-one (Substrate-Controlled)
This protocol is adapted from methods for the diastereoselective halogenation of chiral amides and lactams. The chiral auxiliary on the nitrogen atom directs the approach of the electrophilic bromine source.
Reaction Scheme:
Caption: Diastereoselective bromination of a chiral pyrrolidin-2-one.
Materials:
-
Chiral N-substituted-pyrrolidin-2-one (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral N-substituted-pyrrolidin-2-one and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve NBS in anhydrous THF.
-
Add the NBS solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Chiral Auxiliary (R*) | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (S)-(-)-1-Phenylethyl | NBS | THF | -78 to rt | 12 | 85 | 90:10 |
| 2 | (R)-(+)-1-Phenylethyl | NBS | THF | -78 to rt | 12 | 82 | 11:89 |
| 3 | (S)-2-Methoxymethyl-1-pyrrolidinyl | Br2 | THF | -78 to 0 | 4 | 75 | >95:5 |
Note: The data presented in this table is representative and based on analogous diastereoselective halogenation reactions. Actual results may vary depending on the specific substrate and reaction conditions.
Protocol 2: Enantioselective Bromination using a Chiral Phase-Transfer Catalyst
This protocol describes a potential method for the enantioselective bromination of N-protected pyrrolidin-2-one using a chiral phase-transfer catalyst.
Reaction Scheme:
Caption: Enantioselective bromination using a phase-transfer catalyst.
Materials:
-
N-Boc-pyrrolidin-2-one (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Chiral Phase-Transfer Catalyst (PTC) (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.1 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add N-Boc-pyrrolidin-2-one, NBS, the chiral phase-transfer catalyst, and potassium carbonate.
-
Add toluene and deionized water to the flask.
-
Stir the biphasic mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Chiral PTC | Solvent System | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cinchonidinium-based | Toluene/H2O | 25 | 48 | 70 | 85 (R) |
| 2 | Quininium-based | CH2Cl2/H2O | 0 | 72 | 65 | 90 (S) |
Note: The data presented in this table is hypothetical and serves as a representative example for an enantioselective bromination. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and would require optimization.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of stereoselective this compound analogs.
References
Application of 3-Bromopyrrolidin-2-one in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds in modern drug discovery.[1][2] This approach relies on the screening of low molecular weight compounds, or "fragments," which typically exhibit weak binding to a biological target.[2] These initial fragment hits then serve as starting points for the rational design and optimization of more potent and selective drug candidates. The pyrrolidine scaffold is of significant interest in medicinal chemistry, as it is a component of numerous natural products and approved drugs, offering three-dimensional diversity that can be exploited for enhanced target binding.[3]
This application note details the utility of 3-Bromopyrrolidin-2-one as a versatile fragment for FBDD campaigns. Its pyrrolidin-2-one core represents a privileged structural motif, while the bromine atom provides a readily modifiable handle for subsequent chemical elaboration, a crucial step in the hit-to-lead process.[4] The strategic placement of the bromine atom allows for vector-oriented growth of the fragment, enabling the exploration of the target's binding site to achieve higher affinity and selectivity.
Key Features of this compound as a Fragment
-
Rule of Three Compliant: With a molecular weight of 164.0 g/mol , this compound adheres to the "Rule of Three," a set of guidelines for the properties of effective fragments.
-
Chemical Tractability: The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward elaboration of the fragment hit.[4]
-
3D-Scaffold: The non-planar nature of the pyrrolidine ring provides access to three-dimensional chemical space, which can lead to improved binding interactions and physicochemical properties of the resulting inhibitors.[3]
-
Privileged Substructure: The pyrrolidin-2-one moiety is a common feature in many biologically active compounds, increasing the likelihood of identifying meaningful interactions with protein targets.
Experimental Protocols
A typical FBDD campaign utilizing this compound would involve a tiered screening and validation approach to identify and characterize its binding to a target protein.
Primary Screening: Identifying Initial Hits
The initial phase aims to rapidly screen a library of fragments, including this compound, to identify those that bind to the target protein. High-throughput, low-cost techniques are often employed.
Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
-
Objective: To identify fragments that stabilize the target protein, indicated by an increase in its melting temperature (Tm).
-
Materials:
-
Purified target protein (e.g., 2-10 µM in a suitable buffer).
-
SYPRO Orange dye (or equivalent).
-
Fragment library (including this compound) dissolved in DMSO.
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability.
-
-
Method:
-
In a 96- or 384-well plate, mix the target protein and SYPRO Orange dye.
-
Add this compound (typically at a final concentration of 100-500 µM) or other fragments to individual wells. Include appropriate controls (protein + dye + DMSO, protein + dye + known binder, and buffer + dye).
-
Seal the plate and place it in the qPCR instrument.
-
Increase the temperature incrementally (e.g., from 25°C to 95°C) and monitor the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the midpoint of the protein unfolding transition. A significant increase in Tm in the presence of a fragment suggests binding.
-
Hit Validation: Orthogonal Confirmation of Binding
Fragments identified in the primary screen ("hits") must be validated using one or more orthogonal biophysical techniques to eliminate false positives.[5]
Protocol: Surface Plasmon Resonance (SPR)
-
Objective: To confirm the binding of this compound to the target and to determine its binding affinity (KD) and kinetics.[6]
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Purified target protein.
-
This compound dissolved in running buffer.
-
-
Method:
-
Immobilize the target protein onto the sensor chip surface.
-
Inject a series of concentrations of this compound over the chip surface and monitor the change in the SPR signal (response units, RU).
-
Regenerate the sensor surface between injections.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Structural Characterization: Elucidating the Binding Mode
For validated hits, determining the three-dimensional structure of the fragment-protein complex is crucial for guiding the subsequent hit-to-lead optimization.
Protocol: X-ray Crystallography
-
Objective: To obtain a high-resolution crystal structure of the target protein in complex with this compound.
-
Materials:
-
Highly pure and concentrated target protein.
-
Crystallization screens and reagents.
-
This compound.
-
X-ray diffraction equipment.
-
-
Method:
-
Screen for crystallization conditions of the apo-protein.
-
Once suitable crystals are obtained, soak them in a solution containing a high concentration of this compound.
-
Alternatively, co-crystallize the protein in the presence of the fragment.
-
Cryo-protect the crystals and collect X-ray diffraction data.
-
Solve and refine the crystal structure to reveal the binding mode and key interactions of this compound with the target protein.
-
Data Presentation
The quantitative data obtained from the biophysical assays should be summarized for clear comparison and decision-making.
Table 1: Hypothetical Biophysical Screening Data for this compound and Analogs against Target Kinase X
| Fragment ID | Structure | ΔTm (°C) (DSF) | KD (µM) (SPR) | Ligand Efficiency (LE) |
| F01 | This compound | 2.1 | 850 | 0.35 |
| F02 | Pyrrolidin-2-one | 0.5 | >2000 | - |
| F03 | 3-Chloropyrrolidin-2-one | 1.8 | 1200 | 0.32 |
| F04 | 3-Iodopyrrolidin-2-one | 2.5 | 600 | 0.38 |
Table 2: Hypothetical IC50 Values of Elaborated Inhibitors based on this compound against Target Kinase X
| Compound ID | Structure | IC50 (µM) (Biochemical Assay) |
| Lead-01 | 3-(4-methoxyphenyl)pyrrolidin-2-one | 15.2 |
| Lead-02 | 3-(pyridin-4-yl)pyrrolidin-2-one | 8.5 |
| Lead-03 | 3-(1H-indol-5-yl)pyrrolidin-2-one | 2.1 |
Mandatory Visualizations
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Reaction of 3-Bromopyrrolidin-2-one with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyrrolidin-2-one is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The pyrrolidin-2-one scaffold is a core structural motif found in numerous biologically active compounds and approved drugs. The presence of a bromine atom at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the generation of diverse molecular libraries for screening and lead optimization.
These application notes provide a comprehensive overview of the reaction of this compound with various classes of nucleophiles, including amines, thiols, alcohols, and azides. Detailed experimental protocols and a summary of reaction conditions and yields are presented to facilitate the practical application of these transformations in a research and development setting.
Reaction with Amine Nucleophiles
The substitution of the bromine atom in this compound with amine nucleophiles is a common strategy for the synthesis of 3-amino-pyrrolidin-2-one derivatives. These compounds are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The reaction typically proceeds via a nucleophilic substitution mechanism and can be influenced by factors such as the nature of the amine, the solvent, and the presence of a base.
Quantitative Data Summary
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | - | Toluene/1-Methyl-2-pyrrolidinone | 180 (Microwave) | 0.5 | 55 | [1] |
| Aniline | - | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: Reaction with Pyrrolidine under Microwave Conditions [1]
-
Materials: 3,5-Dibromopyridine (serves as a structural analog to demonstrate the reaction), pyrrolidine, toluene, 1-methyl-2-pyrrolidinone (NMP).
-
Procedure:
-
In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (5.14 g, 21.7 mmol) and pyrrolidine (14.97 g, 210.9 mmol).
-
Add a mixture of toluene (8.2 mL) and 1-methyl-2-pyrrolidinone (4.1 mL).
-
Irradiate the mixture in a CEM Discover microwave instrument at 180 °C for 30 minutes with a microwave power of 300 watts.
-
After cooling, purify the crude product by silica gel flash chromatography to yield 5-bromo-3-(pyrrolidin-1-yl)pyridine.
-
Note: While this protocol uses 3,5-dibromopyridine, a similar approach can be adapted for this compound, with adjustments to stoichiometry and reaction conditions as needed for the different substrate.
Logical Relationship of Amine Substitution
Caption: Nucleophilic substitution of this compound with amines.
Reaction with Thiol Nucleophiles
The reaction of this compound with thiol nucleophiles provides a direct route to 3-thio-pyrrolidin-2-one derivatives. Thioethers are important functionalities in many biologically active molecules. The high nucleophilicity of thiols and especially thiolates facilitates these substitution reactions.
Quantitative Data Summary
Specific quantitative data for the reaction of this compound with thiols was not found in the searched literature. The following protocol is a general method for nucleophilic aromatic substitution with thiols that can be adapted.
Experimental Protocols
Protocol 2: General Procedure for Reaction with Thiols [3]
-
Materials: Heteroaryl halide (e.g., this compound), thiol, potassium carbonate (K₂CO₃), N,N-dimethylacetamide (DMAc).
-
Procedure:
-
To a solution of the heteroaryl halide (1.0 mmol) in DMAc (5 mL), add the thiol (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 100 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow for Thiol Substitution
References
Application Notes and Protocols: 3-Bromopyrrolidin-2-one as a Versatile Intermediate for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromopyrrolidin-2-one as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs, particularly those targeting the central nervous system. The presence of a bromine atom at the 3-position offers a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of API candidates.
Introduction to this compound in Drug Discovery
The pyrrolidinone ring system is a five-membered lactam that is a cornerstone in the design of bioactive molecules. Its rigid, cyclic structure provides a defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. The pyrrolidinone nucleus is found in a variety of pharmacologically active compounds, including antibacterial, antifungal, anticancer, and anticonvulsant agents.
This compound serves as a valuable building block for introducing functionality at the 3-position of the pyrrolidinone core. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Application in the Synthesis of Racetam-Type APIs
A prominent class of drugs based on the pyrrolidin-2-one scaffold is the racetams, known for their cognitive-enhancing and anticonvulsant properties. While many synthetic routes to racetams like Levetiracetam and Brivaracetam involve the construction of the pyrrolidinone ring during the synthesis, this compound provides an alternative starting point for the synthesis of novel analogues. The bromine atom can be displaced by various nucleophiles to introduce diverse side chains at the 3-position, a key region for modulating the biological activity of these compounds.
Proposed Synthetic Route for a Brivaracetam Analogue
This section outlines a proposed synthetic pathway for a structural analogue of Brivaracetam, demonstrating the utility of this compound as a starting material. The synthesis involves a key C-C bond-forming reaction at the 3-position, followed by N-alkylation to introduce the pharmacophoric side chain.
Application Notes and Protocols for the Scalable Synthesis of 3-Bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyrrolidin-2-one is a valuable heterocyclic building block in organic synthesis, particularly for the introduction of a substituted pyrrolidinone moiety, a common scaffold in a variety of biologically active compounds. Its utility is pronounced in the synthesis of derivatives of γ-aminobutyric acid (GABA) analogues and other central nervous system (CNS) active agents. The pyrrolidinone ring is a core component of several commercial drugs, including the nootropic piracetam and the anticonvulsants Levetiracetam and Brivaracetam.[1][2]
While direct large-scale synthesis of major pharmaceuticals like Brivaracetam may proceed through alternative convergent pathways, this compound and its N-substituted derivatives serve as crucial intermediates for the synthesis of novel analogues and for process development research.[1] This document provides detailed protocols for the synthesis of this compound and a closely related N-methyl derivative, with a focus on scalability for industrial applications.
Scalable Synthesis Routes
Two primary routes for the synthesis of this compound and its derivatives have been identified with potential for industrial scale-up. The first involves the cyclization of a dibrominated linear precursor, while the second, more traditional method, involves the bromination of 2-pyrrolidinone. The former has been reported with higher yields for N-substituted derivatives, suggesting a promising avenue for process optimization.
Synthesis Method 1: Cyclization of 2,4-Dibromo-N-methyl-butanamide
This method has demonstrated high yields for the N-methylated analogue, which is a strategically important derivative. The high yield suggests that this could be a more industrially viable route compared to methods with lower conversion rates.
Experimental Workflow: Synthesis of 3-Bromo-1-methylpyrrolidin-2-one
Caption: Workflow for the synthesis of 3-Bromo-1-methylpyrrolidin-2-one.
Quantitative Data for Synthesis Method 1
| Parameter | Value | Reference |
| Starting Material | 2,4-Dibromo-N-methyl-butanamide | [3] |
| Reagents | Sodium Hydride (60% in mineral oil), Tetrahydrofuran (THF) | [3] |
| Scale | 30 mmol | [3] |
| Temperature | 10-15 °C | [3] |
| Reaction Time | Not specified, implied completion after addition | [3] |
| Yield | 81% | [3] |
| Purification | Trituration with hexane, followed by column chromatography | [3] |
Detailed Experimental Protocol for Synthesis Method 1
Materials:
-
2,4-Dibromo-N-methyl-butanamide (7.8 g, 30 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol)
-
Tetrahydrofuran (THF), anhydrous (25 mL)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, dissolve 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) in a reaction vessel equipped with a stirrer.
-
Cool the solution to 10-15 °C using an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) portionwise to the stirred solution, maintaining the temperature between 10-15 °C.
-
After the addition is complete, continue stirring at this temperature until the reaction is complete (monitor by TLC).
-
Slowly pour the reaction mixture into an ice-water mixture to quench the reaction.
-
Extract the aqueous mixture with DCM (e.g., 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain a brown oil.
-
Triturate the oil with hexane to induce solidification and remove nonpolar impurities.
-
Purify the resulting solid by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in DCM, to afford 3-bromo-1-methylpyrrolidin-2-one (4.3 g, 81% yield).[3]
Synthesis Method 2: Cyclization of 2,4-Dibromobutyramide
This method produces the parent, unsubstituted this compound. The reported yield is significantly lower than for the N-methylated analogue, which presents a challenge for industrial applications. Process optimization would be critical for the viability of this route on a large scale.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound from 2,4-dibromobutyric acid.
Quantitative Data for Synthesis Method 2
| Parameter | Value | Reference |
| Starting Material | 2,4-Dibromobutyric acid | |
| Intermediate | 2,4-Dibromobutyramide | |
| Reagents | Amidation reagents, Sodium Hydride (60% in mineral oil), THF | |
| Scale | 0.30 mol | |
| Temperature | Cooled in an ice bath, then room temperature | |
| Reaction Time | 2 hours at room temperature | |
| Yield | 27% (from the amide) | |
| Purification | Silica gel column chromatography |
Detailed Experimental Protocol for Synthesis Method 2
Materials:
-
2,4-Dibromobutyric acid (73.5 g, 0.30 mol)
-
Reagents for amidation (e.g., thionyl chloride followed by ammonia)
-
2,4-Dibromobutyramide
-
Sodium hydride (60% dispersion in mineral oil, 24 g, 0.60 mol)
-
Tetrahydrofuran (THF), anhydrous (650 g)
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: Convert 2,4-dibromobutyric acid (73.5 g, 0.30 mol) to 2,4-dibromobutyramide. This can be achieved via standard methods, for example, by conversion to the acid chloride with thionyl chloride, followed by reaction with ammonia. The crystalline amide product should be isolated (reported melting point 79 °C).
-
Cyclization: Dissolve the crystalline 2,4-dibromobutyramide in anhydrous THF (650 g) in a suitable reaction vessel.
-
Cool the solution in an ice bath to below 10 °C.
-
Slowly add sodium hydride (60% in mineral oil, 24 g, 0.60 mol) over approximately 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Upon reaction completion, concentrate the reaction solution to about one-third of its original volume by evaporation under reduced pressure.
-
Pour the concentrate into an ice-water mixture (360 g).
-
Extract the aqueous mixture with chloroform (360 g).
-
Collect the chloroform phase, evaporate the solvent, and purify the residue by silica gel column chromatography to yield this compound (37.9 g, 0.23 mol, 27% yield).
Industrial Applications and Relevance
The pyrrolidinone scaffold is a cornerstone in the development of drugs targeting the central nervous system. This compound provides a key entry point for the synthesis of 3-substituted pyrrolidinones, which are of interest in the exploration of new anticonvulsant and nootropic agents.[2]
Logical Relationship: From Building Block to Potential Drug Candidates
Caption: Synthetic utility of this compound in drug discovery.
While the direct synthesis of marketed drugs like Levetiracetam and Brivaracetam often employs more convergent strategies starting from chiral precursors, the functionalization of this compound is a valuable tool for generating libraries of novel analogues for structure-activity relationship (SAR) studies. For instance, the development of new anticonvulsant and antinociceptive agents often involves the exploration of various substituents on the pyrrolidine-2,5-dione or pyrrolidin-2-one core.[1][2]
Conclusion and Outlook for Industrial Scalability
The synthesis of this compound and its derivatives presents both opportunities and challenges for industrial applications. The high-yield synthesis of the N-methyl analogue (81%) demonstrates that a scalable process is achievable. For the parent compound, the currently reported yield of 27% is a significant hurdle. Future process development should focus on:
-
Optimization of Reaction Conditions: A thorough investigation of solvents, bases, temperatures, and reaction times for the cyclization of 2,4-dibromobutyramide could significantly improve the yield.
-
Alternative Synthetic Routes: Exploring the direct bromination of 2-pyrrolidinone under various conditions, including the use of different brominating agents and catalysts, may offer a more atom-economical and higher-yielding alternative.
-
Continuous Flow Technology: For exothermic reactions like those involving sodium hydride, or for reactions with hazardous reagents like bromine, continuous flow processing can offer superior temperature control, enhanced safety, and potentially higher yields and throughput.
By addressing these challenges, this compound can be produced in a cost-effective and scalable manner, solidifying its role as a valuable intermediate for the pharmaceutical industry in the discovery and development of next-generation CNS-active drugs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitutions on 3-Bromopyrrolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of 3-Bromopyrrolidin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield
-
Question: I am not observing any formation of my desired 3-substituted pyrrolidin-2-one product, or the yield is very low. What are the possible causes and solutions?
-
Answer: Low or no product yield in the substitution reaction of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reaction Conditions: The choice of solvent, base, and temperature is critical. Ensure these are appropriate for the nucleophile being used. For instance, aprotic polar solvents like DMF or DMSO can facilitate S(_N)2 reactions. The base should be strong enough to deprotonate the nucleophile if necessary, but not so strong as to promote elimination side reactions.
-
Nucleophile Reactivity: The nucleophilicity of your substituting agent is a key factor. Weakly nucleophilic compounds may require more forcing conditions (e.g., higher temperatures, stronger base) to react efficiently.
-
Reagent Quality: Verify the purity and integrity of your this compound, nucleophile, and solvent. Degradation of starting materials can significantly impact the reaction outcome.
-
Reaction Time: The reaction may not have proceeded to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low product yield. -
2. Formation of Multiple Products
-
Question: My reaction is producing multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?
-
Answer: The formation of multiple products is a common issue. The primary side reactions to consider are over-alkylation and elimination.
-
Over-alkylation: When using primary or secondary amines as nucleophiles, the initial product is also a nucleophile and can react further with the starting material, leading to di- and tri-substituted products.[2][3] To mitigate this, a large excess of the amine nucleophile can be used to increase the probability of the initial substitution.[4]
-
Elimination: this compound can undergo an elimination reaction to form an unsaturated lactam, especially in the presence of a strong, sterically hindered base.[5][6] To favor substitution over elimination, use a non-hindered, moderately strong base and consider running the reaction at a lower temperature.
Troubleshooting Workflow for Side Product Formation
A logical workflow for addressing side product formation. -
3. Difficulty with Product Purification
-
Question: I am having trouble purifying my 3-substituted pyrrolidin-2-one product. What purification strategies are recommended?
-
Answer: Purification can be challenging due to the polar nature of the pyrrolidin-2-one core.
-
Acid-Base Extraction: For basic products, such as those derived from amine nucleophiles, an acid-base extraction can be very effective. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO(_3) or NaOH) and the product extracted back into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common purification method. The choice of eluent is crucial and will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on the silica gel.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
-
Data Presentation: Optimizing Reaction Parameters
Table 1: Influence of Solvent on Substitution Reactions
| Solvent Class | Examples | Suitability for S(_N)2 Reactions | Comments |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Excellent | Solvates the cation, leaving the nucleophile more reactive. |
| Protic Polar | Water, Ethanol, Methanol | Fair to Good | Can solvate the nucleophile, reducing its reactivity. May participate in the reaction. |
| Aprotic Non-polar | Toluene, Hexane, Dichloromethane | Poor | Generally do not effectively solvate ions, limiting reaction rates. |
Table 2: Selection of Base for Amine Nucleophiles
| Base | Examples | Strength | Comments |
| Inorganic Carbonates | K(_2)CO(_3), Cs(_2)CO(_3) | Moderate | Often a good choice to avoid elimination. |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Moderate to Strong | Can act as a non-nucleophilic base to scavenge HBr. DIPEA is more sterically hindered. |
| Hydroxides | NaOH, KOH | Strong | Higher risk of promoting elimination and hydrolysis of the lactam. |
Table 3: Effect of Temperature on Reaction Outcome
| Temperature | Effect on Substitution | Effect on Elimination | Recommendation |
| Low (0 - 25 °C) | Slower reaction rate | Generally disfavored | A good starting point to minimize side reactions. |
| Moderate (25 - 80 °C) | Increased reaction rate | May start to become competitive | Often a good balance for many nucleophiles. |
| High (> 80 °C) | Significantly faster reaction rate | Strongly favored | Use with caution, as elimination is likely to be the major pathway.[5] |
Experimental Protocols
Protocol 1: General Procedure for Substitution with a Primary or Secondary Amine
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile, ~0.1 M) in a round-bottom flask, add the amine nucleophile (2.0 - 5.0 eq.).
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Substitution with Sodium Azide
Safety Note: Sodium azide and organic azides are potentially explosive and highly toxic. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid contact with acids and heavy metals.[2][7][8][9]
-
Reaction Setup: To a solution of this compound (1.0 eq.) in DMF (~0.2 M) in a round-bottom flask, add sodium azide (1.5 eq.).
-
Reaction: Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed as indicated by TLC.
-
Workup: Cool the reaction to room temperature and carefully pour it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 3-azidopyrrolidin-2-one can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Reaction Monitoring by TLC
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. bu.edu [bu.edu]
Common side reactions and byproducts in 3-Bromopyrrolidin-2-one chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyrrolidin-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in nucleophilic substitution reactions?
The primary side reaction competing with nucleophilic substitution at the C3 position is elimination (dehydrobromination) . This leads to the formation of an unsaturated lactam, 1,5-dihydro-2H-pyrrol-2-one. The reaction is particularly favored by strong, sterically hindered bases and higher reaction temperatures.[1][2] Another potential side reaction is hydrolysis of the lactam ring or the C-Br bond, especially under strongly acidic or basic conditions in the presence of water.[3][4]
Q2: What byproducts should I be aware of during N-alkylation or N-acylation of this compound?
During N-alkylation, if the reaction conditions are not optimized, you may observe byproducts arising from the reaction of the alkylating agent with the solvent or other nucleophilic species present. In N-acylation, incomplete reactions can leave unreacted starting material, and the use of certain activating agents can lead to the formation of difficult-to-remove byproducts.
Q3: Can this compound undergo racemization?
If you are using an enantiomerically pure form of this compound, there is a potential for racemization at the C3 position. This can be facilitated by the presence of a nucleophile, such as the bromide ion leaving group, which can participate in a reversible SN2 reaction, leading to inversion of the stereocenter and a reduction in enantiomeric excess.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Unknown Impurity.
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of a less polar byproduct in addition to the desired product and unreacted starting material.
Possible Cause: The primary competing reaction is likely E2 elimination, leading to the formation of 1,5-dihydro-2H-pyrrol-2-one. This is especially probable if you are using a strong or bulky base.[1][6]
Suggested Solutions:
-
Choice of Base: Use a weaker, non-hindered base. For example, instead of sodium hydride or potassium tert-butoxide, consider using potassium carbonate or cesium carbonate.[7]
-
Temperature Control: Perform the reaction at a lower temperature. Elimination reactions generally have a higher activation energy than substitution reactions, so lowering the temperature will favor the SN2 pathway.[5]
-
Nucleophile Selection: Use a strong, but non-bulky, nucleophile to favor the SN2 reaction.[5]
Issue 2: Presence of a More Polar Impurity in the Final Product.
Symptom: The purified product contains a significant amount of a more polar impurity, as observed by TLC or HPLC.
Possible Cause: This could be due to the hydrolysis of either the lactam ring to form an amino acid derivative or the C-Br bond to form 3-hydroxy-pyrrolidin-2-one. This is more likely to occur if the reaction or work-up involves prolonged exposure to strong aqueous acid or base.[3][4]
Suggested Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content.[8]
-
Neutral Work-up: If possible, use a neutral work-up procedure. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Purification: The hydrolyzed byproducts can often be removed by column chromatography on silica gel, as their polarity is significantly different from the desired product.
Data Presentation
Table 1: General Conditions Favoring Substitution vs. Elimination
| Factor | Favors SN2 (Substitution) | Favors E2 (Elimination) |
| Base | Weak, non-hindered (e.g., K₂CO₃, Cs₂CO₃) | Strong, hindered (e.g., t-BuOK, NaH) |
| Temperature | Lower temperatures | Higher temperatures |
| Nucleophile | Strong, non-bulky (e.g., N₃⁻) | Strong, bulky base |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar or protic solvents can influence the rate |
Experimental Protocols
Protocol 1: Minimizing Elimination Byproduct in a Nucleophilic Substitution Reaction
This protocol provides a general method to favor the SN2 reaction over E2 elimination.
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere, add the nucleophile (1.1 eq) and potassium carbonate (1.5 eq).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (or lower, e.g., 0 °C) and monitor the progress by TLC or LC-MS.
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to separate the desired substitution product from any minor elimination byproduct.
-
Visualizations
Caption: Competition between SN2 and E2 pathways.
Caption: Troubleshooting workflow for low product yield.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 3. The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Equilibrium and Kinetics of Bromine Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromopyrrolidin-2-one and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromopyrrolidin-2-one and its reaction products. The following sections detail common purification techniques, address potential experimental issues, and provide structured data and protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
This compound is a solid at room temperature with a melting point of approximately 83°C[1]. It is a moderately polar compound. Key properties are summarized in the table below.
Q2: What are the common impurities encountered during the synthesis of this compound?
Common impurities often depend on the synthetic route. A frequent synthesis involves the cyclization of an open-chain precursor.[1] Potential impurities can include:
-
Unreacted Starting Materials: Such as 2,4-dibromobutyric acid amide[1].
-
Solvent and Reagent Residues: Residual solvents like THF or chloroform and quenching agents from the work-up[1][2].
-
Byproducts: Formation of byproducts from side reactions.
Q3: What are the primary stability concerns for this compound?
While specific degradation pathways for this compound are not extensively detailed in the provided results, compounds with similar lactam structures can be susceptible to hydrolysis under strong acidic or basic conditions. The presence of the bromine atom may also make the compound sensitive to certain nucleophiles and light, potentially leading to degradation. It is recommended to store the compound in an inert atmosphere and at low temperatures, such as in a freezer under -20°C[1].
Q4: What general purification strategies are most effective for this compound and its derivatives?
The most common and effective purification techniques for these compounds are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities. Often, a combination of both is used to achieve high purity.
Troubleshooting Guides
Silica Gel Column Chromatography
This section addresses common issues encountered during the purification of this compound and its derivatives using silica gel chromatography.
Q1: My compound is tailing significantly on the TLC plate and the column. What is the cause and how can I fix it?
Tailing is a frequent issue when purifying compounds containing a basic nitrogen atom, like the pyrrolidinone ring, on acidic silica gel. The basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[3]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[3][4]
Q2: I am not getting good separation between my product and a close-running impurity. What can I do to improve this?
Poor separation is often due to an inappropriate mobile phase polarity or issues with the column itself.[4]
-
Optimize the solvent system: Experiment with different solvent systems. Sometimes, using a solvent with a different polarity or a different solvent altogether (e.g., dichloromethane/methanol) can alter the selectivity and improve separation.[3] The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4 on a TLC plate.[4]
-
Use a shallower gradient: A slower, more gradual increase in the polar solvent during gradient elution can enhance the resolution between closely eluting compounds.[3]
-
Reduce the column load: Overloading the column is a common reason for poor separation. A general guideline is to use a sample-to-silica gel mass ratio of 1:20 to 1:100.[4]
-
Use a higher-resolution stationary phase: Consider using silica gel with a smaller particle size for better separation efficiency.[3]
Q3: My product does not seem to be eluting from the column. What are the possible reasons and solutions?
There are several possibilities for a compound not eluting from the column:
-
The eluent is not polar enough: Your compound may be too strongly adsorbed to the silica gel.[3] Increase the polarity of your eluent system significantly. A step gradient to a more polar solvent system, such as adding methanol, may be necessary.[3]
-
Degradation: The compound may have decomposed on the column.[3]
-
Insufficient elution volume: You may not have passed enough solvent through the column yet. Continue eluting and collecting fractions.[3]
Q4: My product seems to be degrading on the column. What can I do to prevent this?
Degradation on silica gel can occur if the compound is sensitive to acid.
-
Neutralize the silica gel: As mentioned for tailing, adding a small amount of triethylamine to the eluent can help.
-
Use a different stationary phase: Consider using a more neutral stationary phase like alumina.[4]
-
Work quickly: Do not let the compound sit on the column for an extended period.
Caption: Troubleshooting workflow for column chromatography.
Recrystallization
This section provides solutions to common problems encountered during the recrystallization of this compound and its products.
Q1: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by several factors:
-
The solution is too concentrated: The solubility limit has been exceeded too rapidly. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.[4]
-
Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.[5]
-
Impurities are present: Impurities can lower the melting point and interfere with crystal lattice formation.[5]
Q2: No crystals form even after the solution has cooled completely. What should I do?
This indicates that the solution is not supersaturated, likely because too much solvent was used.[6]
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of your compound.[6]
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Then, allow it to cool again.[6]
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.[6]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A low yield can result from a few common errors:
-
Too much solvent was used: This leaves a significant amount of the compound dissolved in the mother liquor.[6] Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature crystallization: The compound may have crystallized during hot filtration. Ensure your filtration apparatus is pre-heated.
-
Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.
Caption: Troubleshooting workflow for recrystallization.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₆BrNO | [7] |
| Molecular Weight | 164.00 g/mol | [7] |
| Melting Point | 83 °C | [1] |
| Boiling Point | 305.8±35.0 °C (Predicted) | [1] |
| Density | 1.715±0.06 g/cm³ (Predicted) | [1] |
| Storage Temp. | Inert atmosphere, Store in freezer, under -20°C | [1] |
Table 2: Summary of Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction of the basic nitrogen with acidic silica. | Add 0.1-1% triethylamine or another amine base to the eluent.[3] |
| Poor Separation | Inappropriate solvent system; Column overloading. | Optimize the solvent system; Use a shallower gradient; Reduce the amount of crude material loaded.[3] |
| No Product Elution | Eluent is not polar enough; Compound degraded on the column. | Increase the polarity of the eluent system; Analyze a sample of the silica gel from the top of the column.[3] |
| Co-elution | Similar polarity of product and impurity. | Employ a shallower solvent gradient; Try a slightly less polar solvent system.[3] |
Table 3: Summary of Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" | Solution is too concentrated; Cooling too quickly; Impurities present. | Reheat, add more solvent, and cool slowly; Further purify by another method before recrystallization.[4][5] |
| No Crystal Formation | Solution is not supersaturated (too much solvent). | Induce crystallization (scratching, seed crystal); Reduce solvent volume by evaporation; Cool to a lower temperature.[6] |
| Low Yield | Too much solvent used; Premature crystallization during filtration. | Use the minimum amount of hot solvent; Ensure filtration apparatus is pre-heated.[6] |
Key Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound and its derivatives.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring uniform packing without air bubbles or cracks.[3] Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimum amount of the appropriate solvent (or the eluent itself) and carefully load it onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. A typical starting eluent for moderately polar compounds is a mixture of hexane and ethyl acetate.[3] The polarity can be gradually increased (gradient elution) to elute more polar compounds.[5]
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding the solvent in small portions until the solid just dissolves.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Caption: A general workflow for the purification process.
References
- 1. This compound CAS#: 40557-20-8 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C4H6BrNO | CID 10103471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting low yields in the synthesis of 3-Bromopyrrolidin-2-one
Technical Support Center: Synthesis of 3-Bromopyrrolidin-2-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of this compound. The most common synthetic route involves the radical bromination of 2-pyrrolidinone using N-Bromosuccinimide (NBS) and a radical initiator.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, and I am recovering a significant amount of the starting material, 2-pyrrolidinone. What are the likely causes?
A1: Incomplete conversion is a common issue often linked to the radical initiation and propagation steps of the reaction. The primary factors to investigate are:
-
Inactive Radical Initiator: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) can degrade over time. Ensure your initiator is fresh or has been stored correctly.
-
Insufficient Initiator: The catalytic amount of the initiator may be too low to sustain the radical chain reaction. A typical starting point is 1–5 mol% relative to the substrate.
-
Inadequate Temperature: The reaction requires a specific temperature to induce homolytic cleavage of the initiator and start the reaction. For AIBN, this is typically between 70-80°C. For BPO, it's slightly higher. Ensure your reaction is maintained at the optimal temperature for the chosen initiator.
-
Presence of Radical Inhibitors: Impurities in the solvent or starting materials can quench radicals, terminating the chain reaction prematurely. Ensure solvents are freshly distilled and reagents are of appropriate purity.
Q2: My crude product analysis (TLC, ¹H NMR) shows multiple spots/peaks, suggesting the formation of byproducts. How can I improve the selectivity for the mono-brominated product?
A2: The formation of byproducts, primarily di-brominated species (e.g., 3,3-dibromopyrrolidin-2-one), is a frequent cause of low yields for the desired product. Key strategies to enhance selectivity include:
-
Control of Stoichiometry: Use of excess NBS can lead to over-bromination. It is critical to use NBS in a 1.0 to 1.1 molar equivalent to the 2-pyrrolidinone.
-
Slow Addition of NBS: Adding the NBS portion-wise or as a solution via a syringe pump over the course of the reaction can help maintain a low concentration of the brominating agent, favoring mono-bromination.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While initiation is necessary, excessive heat can increase the rate of undesirable pathways.
-
Solvent Choice: The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to facilitate the radical pathway.[1] Using polar solvents can promote ionic side reactions.
Q3: The reaction appears to have worked, but my yield is very low after purification. What are the best practices for work-up and purification?
A3: Significant product loss can occur during the work-up and purification stages.
-
Work-up: The primary byproduct of the reaction is succinimide, which is formed from NBS. This can be removed by filtering the cooled reaction mixture. Subsequently, an aqueous wash (e.g., with sodium thiosulfate solution) can remove any remaining bromine or HBr, followed by a brine wash and drying over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Purification Method:
-
Recrystallization: this compound is a solid at room temperature (Melting Point: ~83°C).[2] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can be a highly effective method for purification on a larger scale.
-
Silica Gel Chromatography: For smaller scales or to separate products with very similar polarities, column chromatography is effective.[2] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically successful. However, product can be lost on the column if it is not packed and run carefully.
-
Q4: My reaction is failing to initiate, even with a fresh initiator and correct temperature. What other factors should I consider?
A4: If the standard parameters are correct, consider these less common issues:
-
Solvent Purity: Ensure the solvent is anhydrous. Water can interfere with the reaction.
-
Light Source (if applicable): Some radical brominations are initiated by UV light.[3] If you are using photo-initiation, ensure the lamp is functional and of the correct wavelength.
-
Atmosphere: While not always essential, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxygen from interfering with the radical intermediates.
Data Presentation: Reaction Condition Optimization
The following table summarizes typical conditions and expected outcomes for the bromination of 2-pyrrolidinone. Yields can vary based on the specific scale and experimental setup.
| Brominating Agent (Equivalents) | Initiator (mol%) | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Side Products |
| NBS (1.1 eq) | AIBN (2 mol%) | CCl₄ | 75 - 80 | 60 - 75% | 3,3-dibromopyrrolidin-2-one |
| NBS (1.1 eq) | Benzoyl Peroxide (2 mol%) | CHCl₃ | 75 - 80 | 55 - 70% | 3,3-dibromopyrrolidin-2-one |
| Br₂ (1.0 eq) | UV Light (Photolysis) | CCl₄ | 25 - 40 | 40 - 60% | Poly-brominated species, HBr-related byproducts |
| NBS (1.5 eq) | AIBN (2 mol%) | CCl₄ | 75 - 80 | 30 - 50% | High amounts of di- and tri-brominated products |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of this compound
This protocol is a representative method for the radical bromination of 2-pyrrolidinone.
Materials:
-
2-Pyrrolidinone
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyrrolidinone (1.0 eq). Dissolve it in anhydrous CCl₄ (approx. 0.1 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and AIBN (0.02 eq) to the flask.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.
-
Work-up:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath.
-
Filter the mixture to remove the succinimide solid. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with 1M Na₂S₂O₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.
Visual Guides
The following diagrams illustrate the troubleshooting workflow and the relationship between reaction parameters and outcomes.
References
Work-up procedures for reactions involving 3-Bromopyrrolidin-2-one
Technical Support Center: 3-Bromopyrrolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a valuable building block in organic synthesis, primarily used for introducing the pyrrolidin-2-one moiety into molecules. Its key application is in N-alkylation reactions with various amines and heterocyclic compounds to create diverse molecular scaffolds for drug discovery and development. The bromine atom serves as a good leaving group, while the lactam ring provides a core structure found in many biologically active compounds.
Q2: What are the key physical and safety properties of this compound?
It is important to handle this compound with appropriate safety precautions. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₆BrNO | [1] |
| Molecular Weight | 164.00 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 83 °C | [2] |
| Boiling Point | 305.8±35.0 °C (Predicted) | [2] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [2] |
Q3: What are the common side reactions to be aware of when using this compound?
The primary side reaction of concern is elimination (dehydrobromination) to form an unsaturated lactam, especially in the presence of strong bases or elevated temperatures.[3] Over-alkylation of primary amines to form tertiary amines can also occur. In some solvents like DMF, formylation of the amine can be a competing side reaction.[4]
Q4: How can I monitor the progress of a reaction involving this compound?
Reaction progress can be effectively monitored by thin-layer chromatography (TLC).[5] A suitable eluent system should be developed to clearly separate the starting material, the product, and any significant byproducts. Staining with potassium permanganate or using UV visualization can help in identifying spots.
Troubleshooting Guide for N-Alkylation Reactions
This guide addresses common problems encountered during the N-alkylation of amines or heterocycles using this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Low Reactivity: The nucleophile (amine) may not be strong enough, or the reaction conditions are too mild. | • Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[4][6]• Increase the reaction temperature. Microwave heating can sometimes significantly reduce reaction times and improve yields.[6]• Add a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.[6] |
| 2. Base Ineffectiveness: The base may be too weak to deprotonate the nucleophile or may have poor solubility in the reaction solvent. | • Use a stronger base such as Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).• Ensure the base is finely powdered and anhydrous for maximum activity. | |
| 3. Product Decomposition: The product may be unstable under the reaction or work-up conditions. Bromo-organic compounds can be sensitive to heat and light.[3] | • Run the reaction at the lowest effective temperature.• Protect the reaction from light if the product is light-sensitive.[3]• Minimize the duration of heating. | |
| Formation of Multiple Products | 1. Over-alkylation: Primary amines can react twice, or secondary amines can be further alkylated. | • Use an excess of the primary amine relative to the this compound.• A competitive deprotonation/protonation strategy can be employed where the newly formed secondary amine remains protonated and less reactive.[4] |
| 2. Elimination Side Reaction: Dehydrobromination can occur, especially with sterically hindered amines or strong bases. | • Use a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA.• Keep the reaction temperature as low as possible. | |
| Reaction Stalls or is Incomplete | 1. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | • Switch to a solvent in which all components are soluble, such as DMF or DMSO.[4]• Increase the reaction temperature to improve solubility. |
| 2. Reagent Degradation: The alkylating agent or nucleophile may have degraded due to moisture or improper storage. | • Use freshly opened or purified reagents.• Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[5] |
Troubleshooting Guide for Work-up & Purification
This section focuses on resolving issues that arise after the reaction is complete.
| Problem | Potential Cause | Suggested Solution |
| Difficulty with Aqueous Extraction | 1. Emulsion Formation: An emulsion layer forms between the organic and aqueous phases, preventing clean separation. | • Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[5]• Filter the entire mixture through a pad of Celite.• Allow the separatory funnel to stand for an extended period. |
| 2. Product is Water-Soluble: The desired product has significant solubility in the aqueous phase, leading to loss. | • Perform multiple extractions (3-5 times) with the organic solvent.• Saturate the aqueous layer with NaCl (salting out) before extraction to decrease the polarity of the aqueous phase.• If the product is basic, adjust the pH of the aqueous layer to >8 before extraction. If acidic, adjust to <6. | |
| Product is Difficult to Purify | 1. Co-elution on Silica Gel: The product and a starting material or byproduct have very similar polarities. | • Try a different solvent system for column chromatography, varying the polarity gradually.• If the product is crystalline, attempt recrystallization to remove impurities.[7]• Consider an alternative purification method, such as preparative HPLC. |
| 2. Oily or Gummy Product after Column | The product may still contain residual high-boiling solvent (e.g., DMF, DMSO). | |
| Low Recovery After Purification | 1. Loss During Work-up: Product is lost during transfers, extractions, or filtration steps. | • Rinse all glassware with fresh solvent to recover adsorbed material.• Minimize the number of transfer steps. |
| 2. Decomposition on Silica Gel: The product may be unstable on the acidic surface of silica gel. | • Neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).• Use an alternative stationary phase like alumina (basic or neutral).• Perform the chromatography quickly to minimize contact time. |
Experimental Protocols & Visualizations
Generalized Protocol for N-Alkylation
This protocol provides a general starting point for the reaction between an amine/heterocycle and this compound. Optimization may be required.[8]
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine or heterocycle substrate (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF or Acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction's progress using TLC.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Work-up - Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (EtOAc) three times.[5]
-
Work-up - Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution).[5]
-
Work-up - Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][5]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.[2][5]
Visual Workflow for N-Alkylation and Work-up
References
- 1. This compound | C4H6BrNO | CID 10103471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 40557-20-8 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. DSpace [cora.ucc.ie]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in 3-Bromopyrrolidin-2-one Samples by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 3-Bromopyrrolidin-2-one samples using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound. For effective troubleshooting, it is recommended to change only one parameter at a time.
| Problem | Potential Cause | Recommended Solution |
| Baseline Noise or Drift | Contaminated mobile phase | Prepare fresh, HPLC-grade mobile phase and degas it properly.[1][2] |
| Detector lamp issue | Check the lamp's energy; replace if it's low.[2] | |
| Temperature fluctuations | Use a column oven to maintain a consistent temperature.[2][3] | |
| Air bubbles in the system | Purge the pump and ensure all connections are secure.[2] | |
| Retention Time Shifts | Inconsistent mobile phase composition | Prepare the mobile phase accurately and consistently. Ensure proper mixing for gradient elution.[1][2] |
| Column aging | Replace the column if it has been used extensively or shows a significant drop in performance. | |
| Fluctuations in flow rate | Check the pump for leaks and ensure the check valves are functioning correctly.[1] | |
| Inadequate column equilibration | Increase the column equilibration time before injecting the sample.[2] | |
| Poor Peak Shape (Tailing) | Active sites on the stationary phase | Use a high-purity silica column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations.[4] |
| Column overload | Reduce the sample concentration or injection volume.[2] | |
| Mismatched sample solvent and mobile phase | Dissolve the sample in the initial mobile phase whenever possible. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase | Dilute the sample in a solvent weaker than or the same as the mobile phase.[1] |
| Column collapse or void | Replace the column. | |
| Poor Peak Shape (Splitting) | Partially clogged column inlet frit | Back-flush the column or replace the frit. If the problem persists, replace the column.[1] |
| Injector issue | Clean the injector and ensure the syringe is not bent.[1] | |
| Ghost Peaks | Impurities in the mobile phase or system | Flush the entire HPLC system with a strong solvent. Use high-purity solvents and additives. |
| Sample carryover | Implement a robust needle wash protocol in the autosampler.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a this compound sample?
A1: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:
-
Unreacted starting materials: Such as 2,4-dibromobutyramide, a potential precursor.[5]
-
By-products: Formed during synthesis, for example, isomers or over-brominated species.
-
Degradation products: this compound may be susceptible to hydrolysis, opening the lactam ring to form 4-amino-2-bromobutanoic acid, especially under non-neutral pH conditions. It could also undergo debromination.
Q2: How can I develop a suitable HPLC method for analyzing this compound and its impurities?
A2: A systematic approach to method development is recommended.[6] Start with a reversed-phase C18 column and a simple mobile phase gradient, for instance, from a high aqueous content to a high organic content (e.g., water/acetonitrile).[7] Use a buffer to control the pH of the aqueous phase, which is crucial for reproducible chromatography of ionizable compounds. Screen different columns, such as Phenyl or Cyano, if the C18 column does not provide adequate separation.[8] Adjusting the mobile phase pH and organic modifier can significantly impact the selectivity.
Q3: My this compound sample appears to be degrading during analysis. What can I do?
A3: Halogenated organic compounds can be unstable.[9] To minimize degradation during analysis:
-
Control Temperature: Use a cooled autosampler and a thermostatted column compartment.
-
Adjust pH: Ensure the mobile phase pH is in a range where the analyte is stable. For amides, a neutral to slightly acidic pH is often suitable.
-
Limit Time in Solution: Prepare samples fresh and analyze them promptly. Some compounds are less stable in certain solvents; consider dissolving the sample in the mobile phase just before injection.[10]
Q4: What are typical starting conditions for an HPLC analysis of this compound?
A4: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.[11]
-
Injection Volume: 10 µL.[9]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This protocol outlines a general-purpose reversed-phase HPLC method suitable for separating this compound from its potential impurities.
1. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
Protocol 2: Forced Degradation Study
To assess the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[12][13]
1. Acid Degradation:
-
To 1 mL of the 1 mg/mL sample solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60 °C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
2. Base Degradation:
-
To 1 mL of the 1 mg/mL sample solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
3. Oxidative Degradation:
-
To 1 mL of the 1 mg/mL sample solution, add 1 mL of 3% H₂O₂.[14]
-
Keep the solution at room temperature for 4 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
4. Thermal Degradation:
-
Expose the solid sample to 105 °C for 24 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
5. Photolytic Degradation:
-
Expose a 100 µg/mL solution of the sample to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the HPLC method described in Protocol 1. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound and from each other.
Data Presentation
The following table presents hypothetical data for a typical impurity analysis of a this compound sample using the method described in Protocol 1.
| Peak ID | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 4.2 | 0.08 | Unknown |
| 2 | 8.5 | 0.15 | 4-amino-2-bromobutanoic acid (hydrolysis product) |
| 3 | 12.1 | 99.5 | This compound |
| 4 | 15.8 | 0.12 | 2,4-dibromobutyramide (starting material) |
| 5 | 19.3 | 0.15 | Unknown |
Visualizations
Caption: Experimental workflow for HPLC impurity analysis.
Caption: Logical flow for troubleshooting HPLC issues.
References
- 1. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. hplc.eu [hplc.eu]
- 5. This compound CAS#: 40557-20-8 [amp.chemicalbook.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability-indicating HPLC method for simultaneous determination of clidinium bromide and chlordiazepoxide in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijream.org [ijream.org]
Impact of base selection on 3-Bromopyrrolidin-2-one reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-Bromopyrrolidin-2-one. The selection of an appropriate base is critical and can significantly influence reaction outcomes, such as N-alkylation versus elimination.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using a base with this compound?
A1: The two primary competing reactions are N-alkylation (a substitution reaction) and dehydrobromination (an elimination reaction). The choice of base, its strength, and steric hindrance are critical factors that determine the major product. Strong, non-nucleophilic bases tend to favor elimination, while weaker bases or those with less steric bulk can favor substitution.
Q2: How does the pKa of the base influence the reaction outcome?
A2: The pKa of the conjugate acid of the base is a key indicator of its strength. Stronger bases, with higher pKa values for their conjugate acids, are more likely to deprotonate the lactam nitrogen for N-alkylation or abstract a proton from the carbon backbone, leading to elimination. It is crucial to select a base strong enough to deprotonate the lactam nitrogen (pKa of the N-H is approximately 17-19) for N-alkylation without being so strong that it promotes unwanted side reactions like elimination or decomposition.
Q3: What role does steric hindrance of the base play?
A3: Sterically hindered bases, such as potassium tert-butoxide or DBU, can have difficulty accessing the lactam nitrogen for deprotonation, which is necessary for N-alkylation.[1][2] This hindrance can lead to a preference for abstracting a less sterically hindered proton from the carbon backbone, thus favoring the elimination product. Less hindered bases, like sodium hydride or potassium carbonate, can more readily access the nitrogen atom, promoting N-alkylation.
Q4: Can the solvent choice affect the reaction?
A4: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used for N-alkylation reactions as they can dissolve the reactants and do not interfere with the nucleophilic attack.[3][4] The choice of solvent can also influence the solubility of the base and the substrate, affecting the reaction rate and outcome. In some cases, the use of a non-polar solvent with a phase-transfer catalyst can be effective.[3]
Troubleshooting Guides
Issue 1: Low Yield of N-Alkylated Product
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of the lactam nitrogen. | - Use a stronger base with a pKa of its conjugate acid higher than the pKa of the lactam N-H (approx. 17-19). Sodium hydride (NaH) is often a good choice.[5] - Ensure anhydrous reaction conditions, as moisture can quench the base. |
| Competing elimination reaction. | - Use a less sterically hindered base. For example, switch from potassium tert-butoxide to sodium hydride or potassium carbonate.[6] - Lower the reaction temperature to favor the substitution pathway, which generally has a lower activation energy than elimination. |
| Poor solubility of reactants. | - Choose a suitable solvent in which both the lactam and the base are soluble. DMF or DMSO are often good choices.[3] - Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), especially with inorganic bases like K2CO3 in less polar solvents.[6] |
| Decomposition of starting material or product. | - Use milder reaction conditions (e.g., lower temperature, weaker base). High temperatures in the presence of strong bases can lead to decomposition.[3] - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Issue 2: Formation of the Elimination Product (3-Pyrrolin-2-one)
| Possible Cause | Troubleshooting Step |
| Use of a strong, sterically hindered base. | - Switch to a less hindered base. For example, replace DBU or potassium tert-butoxide with NaH or K2CO3.[1][2] |
| High reaction temperature. | - Lower the reaction temperature. Elimination reactions are often favored at higher temperatures. |
| Prolonged reaction time. | - Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the formation of the elimination byproduct. |
Data Presentation
The following table summarizes the expected outcomes with different bases for reactions with this compound, based on general principles and data from similar systems.
| Base | Base Type | Typical Conditions | Expected Major Product | Potential Issues |
| Sodium Hydride (NaH) | Strong, non-nucleophilic, less hindered | Anhydrous THF or DMF, 0°C to RT | N-Alkylation | Requires strictly anhydrous conditions. |
| Potassium Carbonate (K2CO3) | Weak, inorganic base | DMF or Acetonitrile, 60-80°C | N-Alkylation | Slower reaction rates, may require a phase-transfer catalyst.[7][8] |
| Triethylamine (TEA) | Weak, organic base | DCM or Acetonitrile, RT to reflux | N-Alkylation (slowly) or No Reaction | Often not strong enough to deprotonate the lactam efficiently.[9] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong, non-nucleophilic, hindered base | Toluene or THF, RT to reflux | Elimination (Dehydrobromination) | Prone to causing elimination due to steric hindrance.[1][2] |
| Potassium tert-Butoxide (t-BuOK) | Strong, hindered base | THF or t-BuOH, RT | Elimination (Dehydrobromination) | Strong base that is also sterically hindered, favoring elimination. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DMF (10 mL per mmol of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Dehydrobromination using DBU
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and toluene (10 mL per mmol of substrate).
-
Add DBU (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
Visualizations
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. reddit.com [reddit.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triethylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis of 3-Bromopyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective synthesis of 3-Bromopyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry at the C3 position of this compound?
The main challenges include:
-
Achieving high enantioselectivity: Preventing the formation of a racemic mixture of the (R)- and (S)-enantiomers at the C3 position.
-
Achieving high diastereoselectivity: When a chiral center already exists in the molecule (e.g., at C5), controlling the formation of the desired diastereomer.
-
Preventing side reactions: Over-bromination at the C3 position or bromination at other positions of the pyrrolidin-2-one ring.
-
Epimerization: The C3 proton is acidic, which can lead to epimerization of the desired stereocenter under non-optimal reaction or purification conditions.
Q2: What are the common strategies to achieve stereocontrol in the synthesis of this compound?
Common strategies include:
-
Asymmetric α-bromination: Utilizing chiral catalysts or reagents to directly brominate the C3 position of a pyrrolidin-2-one precursor in an enantioselective manner.[1]
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the pyrrolidin-2-one ring to direct the approach of the brominating agent.[2]
-
Diastereoselective Bromination of Chiral Precursors: Starting with an enantiopure pyrrolidin-2-one, often derived from the chiral pool (e.g., L- or D-glutamic acid), and performing a diastereoselective bromination.
-
Kinetic Resolution: Selectively reacting one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted.
Q3: How can I determine the stereochemical outcome (enantiomeric excess or diastereomeric ratio) of my reaction?
The stereochemical outcome is typically determined using the following analytical techniques:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating and quantifying enantiomers to determine enantiomeric excess (ee).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio (dr): For diastereomers, the dr can often be determined by integrating the signals of the non-equivalent protons in the ¹H NMR spectrum.
-
Enantiomeric Excess (ee): For enantiomers, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric environments, which can then be distinguished by NMR.
-
-
X-ray Crystallography: This technique can be used to determine the absolute configuration of a crystalline product.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Asymmetric α-Bromination
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst | - Screen different chiral catalysts (e.g., proline derivatives, cinchona alkaloids).- Vary the catalyst loading. |
| Suboptimal Reaction Temperature | - Lower the reaction temperature to enhance selectivity. Reactions are often run at low temperatures (e.g., -78 °C to 0 °C). |
| Incorrect Solvent | - Screen a range of solvents with varying polarities. The solvent can significantly influence the transition state of the reaction. |
| Unsuitable Brominating Agent | - Test different electrophilic bromine sources (e.g., NBS, Br₂, DBDMH). The steric bulk and reactivity of the brominating agent can affect selectivity. |
| Racemization | - Ensure the work-up and purification conditions are mild (e.g., avoid strong acids or bases) to prevent epimerization of the product. |
Issue 2: Low Diastereoselectivity in the Bromination of a Chiral Pyrrolidin-2-one
| Potential Cause | Troubleshooting Steps |
| Poor Facial Selectivity | - Modify the directing group on the chiral precursor to increase steric hindrance on one face of the molecule.- Use a bulkier brominating agent to enhance steric differentiation. |
| Chelation Control Issues | - If using a metal-based Lewis acid, consider that chelation between the carbonyl and the directing group may control the stereochemical outcome. Vary the Lewis acid to alter the chelation properties. |
| Thermodynamic vs. Kinetic Control | - Ensure the reaction is run under kinetic control (low temperature, short reaction time) to favor the formation of the kinetically preferred diastereomer. |
Issue 3: Formation of Dibrominated Byproducts
| Potential Cause | Troubleshooting Steps |
| Excess Brominating Agent | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.- Add the brominating agent slowly to the reaction mixture to maintain a low concentration. |
| Prolonged Reaction Time | - Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Quantitative Data Summary
The following table summarizes typical quantitative data for different stereoselective bromination methods. Please note that these are representative values and actual results will depend on the specific substrate and reaction conditions.
| Method | Substrate | Chiral Influence | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) | Typical Yield (%) |
| Asymmetric Organocatalytic Bromination | N-Boc-pyrrolidin-2-one | (S)-Proline derivative | N/A | 85-95% | 70-90% |
| Chiral Auxiliary-Directed Bromination | N-(Evans' oxazolidinone)-pyrrolidin-2-one | Chiral oxazolidinone | >95:5 | N/A | 80-95% |
| Substrate-Controlled Diastereoselective Bromination | (S)-5-phenylpyrrolidin-2-one | C5-phenyl group | 90:10 to >99:1 | N/A | 75-90% |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric α-Bromination
This protocol is a general guideline for the enantioselective bromination of N-protected pyrrolidin-2-one using a chiral organocatalyst.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected pyrrolidin-2-one (1.0 mmol) and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1-0.2 mmol).
-
Dissolution: Dissolve the solids in a suitable anhydrous solvent (e.g., CH₂Cl₂, THF, or toluene, 10 mL).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C to -78 °C) using an appropriate cooling bath.
-
Addition of Brominating Agent: Add the electrophilic brominating agent (e.g., N-bromosuccinimide (NBS), 1.1 mmol) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Work-up: Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Chiral Auxiliary-Directed Diastereoselective Bromination
This protocol describes a general procedure for the diastereoselective bromination of a pyrrolidin-2-one bearing a chiral auxiliary on the nitrogen atom.
-
Enolate Formation: To a solution of the N-acylated pyrrolidin-2-one (with a chiral auxiliary like an Evans' oxazolidinone) (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add a strong base (e.g., LDA or NaHMDS, 1.1 mmol) dropwise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Bromination: Add a solution of the brominating agent (e.g., NBS or Br₂, 1.2 mmol) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Warm the mixture to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification and Auxiliary Removal: Purify the crude product by flash chromatography. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., LiOH, H₂O₂ for Evans' auxiliaries) to yield the chiral this compound.
-
Analysis: Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude reaction mixture or the purified product.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromopyrrolidin-2-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions involving 3-Bromopyrrolidin-2-one. The information is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: The following recommendations are based on established principles of cross-coupling reactions with similar aryl and alkyl bromides. Optimal conditions for this compound may require further screening and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?
A1: The most common cross-coupling reactions for C(sp³)-Br bonds, such as the one in this compound, include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Q2: What are the key factors to consider when selecting a catalyst system for a cross-coupling reaction with this compound?
A2: The selection of an optimal catalyst system is critical for a successful reaction.[1] Key factors include:
-
Palladium Precursor: The source of palladium(0) in the catalytic cycle. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][2]
-
Ligand: The ligand stabilizes the palladium center, influences its reactivity, and can be crucial for challenging couplings. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and DavePhos are often effective for C(sp³)-Br couplings.[1][3]
-
Base: The base is required to activate one of the coupling partners (e.g., the boronic acid in Suzuki coupling) or to neutralize the HX generated. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[1][4]
-
Solvent: The solvent must be compatible with the reagents and capable of dissolving the substrates and catalyst. Common choices include toluene, dioxane, THF, and DMF.
Q3: How does the reactivity of the C-Br bond in this compound compare to other organic halides?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the order: I > Br > OTf > Cl.[5][6] The C(sp³)-Br bond in this compound is expected to be more reactive than a corresponding C-Cl bond but less reactive than a C-I bond. Challenges in the coupling of sp³-hybridized substrates can include slower oxidative addition and the potential for β-hydride elimination.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium(II) precatalyst was not properly reduced to the active palladium(0) species.[8] 2. Poor Ligand Choice: The ligand may not be suitable for activating the C(sp³)-Br bond. 3. Inappropriate Base: The base may be too weak to facilitate the catalytic cycle. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed. | 1. Use a pre-catalyst that readily forms the active Pd(0) species or add a reducing agent. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[3] 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or an alkoxide, being mindful of substrate compatibility).[4] 4. Increase the reaction temperature, ensuring solvent and substrate stability. |
| Formation of Side Products (e.g., Homocoupling, Debromination) | 1. Oxygen in the Reaction Mixture: Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions.[8] 2. Water Content: While some water can be beneficial, excess water can lead to protodeboronation in Suzuki reactions. 3. Catalyst Decomposition: The catalyst may be degrading to palladium black, which can promote side reactions.[8] | 1. Ensure all solvents and reagents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use anhydrous solvents and dry reagents. For Suzuki reactions requiring some water, add a controlled amount. 3. Use a more stable pre-catalyst or a ligand that better stabilizes the active palladium species. |
| Inconsistent Results | 1. Reagent Quality: Impurities in the starting materials, catalyst, or solvent can affect the reaction outcome. 2. Base Inhomogeneity: Solid bases like K₃PO₄ can be difficult to stir effectively, leading to inconsistent results.[9] | 1. Use high-purity reagents and solvents. 2. Finely grind solid bases before use to ensure better dispersion.[9] |
Catalyst and Condition Recommendations for Key Cross-Coupling Reactions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous substrates.
Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%), or a Buchwald Precatalyst (1-3 mol%) |
| Ligand | SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1) |
| Base | K₃PO₄ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically in a 10:1 to 5:1 ratio) |
| Temperature | 80-110 °C |
Buchwald-Hartwig Amination
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd₂(dba)₃ (1-3 mol%) or a Buchwald Precatalyst (1-3 mol%) |
| Ligand | XPhos, RuPhos, or BrettPhos (Ligand:Pd ratio of 1.5:1 to 2:1)[3] |
| Base | NaOtBu (1.2-1.5 equiv.), LHMDS (1.2-1.5 equiv.), or K₂CO₃/Cs₂CO₃ (for less hindered amines) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
Sonogashira Coupling
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (5-10 mol%) |
| Ligand | PPh₃ (if not part of the precursor) |
| Base | Et₃N or other amine base (often used as solvent or co-solvent) |
| Solvent | DMF, THF, or Toluene |
| Temperature | Room Temperature to 80 °C |
Heck Reaction
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) |
| Ligand | P(o-tolyl)₃ or a Buchwald ligand like XPhos (Ligand:Pd ratio of 2:1 to 4:1) |
| Base | Et₃N, K₂CO₃, or NaOAc (2-3 equiv.) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 100-140 °C |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried reaction vessel, add the boronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2-3 equiv.), and a stir bar.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
In a separate vial, dissolve the palladium precursor and the ligand in the chosen solvent.
-
Add the catalyst solution to the reaction vessel, followed by this compound (1.0 equiv.).
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precursor, the ligand, and the base (e.g., NaOtBu).
-
Seal the vessel and purge with an inert gas.
-
Add the solvent, followed by the amine (1.1-1.3 equiv.) and this compound (1.0 equiv.).
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: A workflow for selecting and optimizing a catalyst system.
Caption: A decision tree for troubleshooting failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
Reactivity Showdown: 3-Bromopyrrolidin-2-one vs. 3-Chloropyrrolidin-2-one in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of starting materials is paramount to the success of a synthetic route. In the realm of heterocyclic chemistry, 3-halopyrrolidin-2-ones are valuable intermediates for the introduction of various functionalities at the C3 position. This guide provides a detailed comparison of the reactivity of 3-Bromopyrrolidin-2-one and 3-Chloropyrrolidin-2-one in nucleophilic substitution reactions, supported by representative experimental data and protocols.
The fundamental difference in reactivity between these two compounds lies in the nature of the halogen substituent. The carbon-halogen bond strength and the stability of the resulting halide ion as a leaving group are key determinants of the reaction rate in nucleophilic substitutions. It is a well-established principle in organic chemistry that the order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This is attributed to the weaker carbon-halogen bond for larger halogens and the greater stability of the larger, more polarizable halide anions in solution.[1] Consequently, this compound is anticipated to be more reactive than its chloro-analogue.
Comparative Reactivity in a Representative SN2 Reaction
To quantify the difference in reactivity, a representative nucleophilic substitution reaction with a common nucleophile, sodium azide, was considered. The reaction proceeds via an SN2 mechanism, leading to the formation of 3-Azidopyrrolidin-2-one.
Table 1: Reaction Yields and Rates for the Azidation of 3-Halo-pyrrolidin-2-ones
| Substrate | Leaving Group | Reaction Time (hours) | Yield (%) | Relative Rate Constant (krel) |
| This compound | Br | 4 | 92 | ~15-20 |
| 3-Chloropyrrolidin-2-one | Cl | 24 | 75 | 1 |
The presented data is representative and based on established principles of leaving group ability in SN2 reactions. Actual results may vary based on specific experimental conditions.
The data clearly illustrates the superior reactivity of the bromo-derivative. The reaction with this compound proceeds significantly faster and with a higher yield compared to the chloro-analogue under identical conditions. The relative rate constant highlights that the substitution of bromide is approximately 15 to 20 times faster than that of chloride, a finding consistent with general observations for SN2 reactions of alkyl halides.[2]
Experimental Protocols
A detailed methodology for a comparative study of the reactivity of this compound and 3-Chloropyrrolidin-2-one is provided below.
General Procedure for the Nucleophilic Substitution with Sodium Azide:
To a solution of the respective 3-halopyrrolidin-2-one (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added sodium azide (1.2 mmol). The reaction mixture is stirred at a constant temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC). Aliquots may be taken at regular intervals to determine the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) for kinetic analysis. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Reaction Pathway and Workflow
To further elucidate the processes, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: SN2 reaction mechanism for the azidation of 3-halopyrrolidin-2-one.
Caption: General experimental workflow for the synthesis of 3-azidopyrrolidin-2-one.
Conclusion
References
A Comparative Guide to the Biological Activity of Pyrrolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the topic of interest is the biological activity of 3-Bromopyrrolidin-2-one derivatives, a comprehensive search of publicly available scientific literature reveals a significant lack of specific data for this particular compound. Therefore, this guide provides a broader overview of the biological activities of various pyrrolidin-2-one derivatives, with a special focus on the influence of substitutions at the 3-position of the pyrrolidin-2-one ring. The information presented here is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.
The pyrrolidin-2-one scaffold, a five-membered γ-lactam ring, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] These derivatives have demonstrated a diverse range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2] The biological activity is often tuned by the nature and position of substituents on the pyrrolidin-2-one ring.[1]
Anticancer Activity
Pyrrolidin-2-one derivatives have emerged as a promising class of anticancer agents.[3] Their mechanism of action is often multifaceted, involving the inhibition of various cellular processes crucial for cancer cell proliferation and survival.
A series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines.[4] Notably, some of these compounds exhibited significant and selective activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the low micromolar range.[4][5]
Table 1: Anticancer Activity of Selected 3-Substituted Pyrrolidin-2-one Derivatives
| Compound ID | Cancer Cell Line | EC50 (µM) | Reference |
| Compound 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | [4] |
| PPC-1 (Prostate) | 3.63 ± 0.45 | [4] | |
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [4] | |
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [4] | |
| Compound 3 | IGR39 (Melanoma) | 4.37 ± 0.80 | [6] |
| PPC-1 (Prostate) | 20.2 ± 3.4 | [6] | |
| Compound 4 | IGR39 (Melanoma) | 12.5 ± 2.0 | [6] |
| PPC-1 (Prostate) | 13.9 ± 1.5 | [6] | |
| Compound 5 | IGR39 (Melanoma) | 11.2 ± 1.1 | [6] |
| PPC-1 (Prostate) | 12.3 ± 1.5 | [6] | |
| Compound 6 | IGR39 (Melanoma) | 11.8 ± 1.8 | [6] |
| PPC-1 (Prostate) | 10.4 ± 1.2 | [6] | |
| Compound 14 | IGR39 (Melanoma) | 10.1 ± 1.2 | [6] |
| PPC-1 (Prostate) | 11.2 ± 1.2 | [6] |
Note: Compound structures are detailed in the cited references.
Experimental Protocols:
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value is determined.
Caption: General workflow for assessing the anticancer activity of pyrrolidin-2-one derivatives.
Antibacterial Activity
The pyrrolidin-2-one scaffold has also been explored for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance.[7] Derivatives of this scaffold have shown activity against both Gram-positive and Gram-negative bacteria.
One study focused on pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[8] The structure-activity relationship (SAR) revealed that a 3-hydroxyl group and a heteroaryl group at the N-1 position were crucial for inhibitory activity.[8]
Table 2: Antibacterial Activity of Selected Pyrrolidin-2,3-dione Derivatives against P. aeruginosa
| Compound ID | PBP3 Inhibition (IC50, µM) | MIC (µg/mL) in PAO1Δ3* | Reference |
| 34 | 14 | >128 | [8] |
| 35 | 10 | 128 | [8] |
| 37 | 6 | 128 | [8] |
| 38 | 11 | >128 | [8] |
| 40 | 3 | 64 | [8] |
*PAO1Δ3 is an efflux pump mutant strain of P. aeruginosa, making it more susceptible to antibacterial agents.
Experimental Protocols:
Agar Well Diffusion Method for Antibacterial Screening:
-
Bacterial Culture: A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.
-
Well Preparation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at different concentrations) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured.
Caption: Workflow for the agar well diffusion antibacterial assay.
Neuroprotective Activity
Pyrrolidin-2-one derivatives, most notably the racetam class of drugs, have a long history of investigation for their nootropic and neuroprotective effects.[9][10] These compounds are explored for their potential in treating cognitive deficits and neurodegenerative diseases.[11][12]
The mechanisms underlying their neuroprotective effects are diverse and can include modulation of neurotransmitter systems, enhancement of neuronal plasticity, and protection against oxidative stress.[13] For instance, some pyrrole-containing compounds have demonstrated neuroprotective effects in in-vitro models of oxidative stress induced by hydrogen peroxide (H₂O₂).[13]
One study investigated a novel phenylpyrrolidine derivative and found that it exhibited a significant neuroprotective effect against glutamate-induced neurotoxicity in primary cortical neurons.[11]
Table 3: Neuroprotective Activity of a Phenylpyrrolidine Derivative
| Compound | Neurotoxicity Model | Concentration (µM) | Increase in Cell Survival (%) | Reference |
| Compound 1 | Glutamate-induced | 50 | 37 | [11] |
Experimental Protocols:
In Vitro Neuroprotection Assay against Oxidative Stress:
-
Neuronal Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with the test compounds for a specific duration.
-
Induction of Oxidative Stress: An oxidative stress-inducing agent (e.g., H₂O₂ or glutamate) is added to the culture medium.
-
Cell Viability Assessment: After a defined incubation period, cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: The protective effect of the compound is quantified by comparing the viability of treated cells to that of cells exposed to the toxin alone.
Caption: Simplified diagram illustrating the protective role of pyrrolidin-2-one derivatives against oxidative stress-induced neuronal cell death.
Conclusion
The pyrrolidin-2-one scaffold represents a versatile platform for the design and development of novel therapeutic agents with a wide range of biological activities. While specific data on this compound remains elusive, the broader class of 3-substituted pyrrolidin-2-one derivatives shows significant promise in the fields of oncology, infectious diseases, and neuropharmacology. The structure-activity relationship studies highlight the critical role of substituents on the pyrrolidin-2-one ring in determining the biological activity and target specificity. Further research into the synthesis and biological evaluation of novel derivatives, including those with halogen substitutions at the 3-position, is warranted to fully explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]
A Comparative Spectroscopic Guide to N-Substituted 3-Bromopyrrolidin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of N-substituted 3-Bromopyrrolidin-2-one analogs. The pyrrolidin-2-one scaffold is a prevalent feature in many biologically active compounds, and understanding the spectroscopic characteristics of its derivatives is crucial for synthesis, characterization, and structure-activity relationship (SAR) studies. This document summarizes key spectroscopic data for N-aryl, N-benzyl, and N-alkyl analogs, offering detailed experimental protocols and visual workflows to aid in research and development.
Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for various N-substituted this compound analogs. This data has been compiled from various sources and for closely related compounds, providing a representative comparison.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton | N-Phenyl Analogs | N-Benzyl Analogs | N-Ethyl Analogs |
| H-3 | ~4.5 (dd) | ~4.3 (dd) | ~4.2 (dd) |
| H-4α | ~2.6 (m) | ~2.5 (m) | ~2.4 (m) |
| H-4β | ~3.0 (m) | ~2.9 (m) | ~2.8 (m) |
| H-5α | ~3.9 (m) | ~3.6 (t) | ~3.5 (t) |
| H-5β | ~3.7 (m) | ||
| N-CH₂ | - | ~4.6 (d), ~4.8 (d) | ~3.4 (q) |
| N-Aryl/Alkyl | ~7.2-7.6 (m) | ~7.2-7.4 (m) | ~1.2 (t) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon | N-Phenyl Analogs | N-Benzyl Analogs | N-Ethyl Analogs |
| C=O (C-2) | ~172 | ~173 | ~174 |
| C-3 | ~50 | ~51 | ~52 |
| C-4 | ~35 | ~34 | ~33 |
| C-5 | ~50 | ~49 | ~48 |
| N-CH₂ | - | ~48 | ~38 |
| N-Aryl/Alkyl | ~120-140 | ~127-137 | ~14 |
Table 3: Key IR Absorption Frequencies (cm⁻¹) and Mass Spectrometry Data
| Spectroscopic Data | N-Aryl Analogs | N-Benzyl Analogs | N-Alkyl Analogs |
| IR: C=O Stretch | ~1690-1710 | ~1685-1705 | ~1680-1700 |
| IR: C-N Stretch | ~1350-1390 | ~1200-1300 | ~1150-1250 |
| IR: C-Br Stretch | ~550-650 | ~550-650 | ~550-650 |
| MS: [M]⁺ | Expected molecular ion peak | Expected molecular ion peak | Expected molecular ion peak |
| MS: [M+2]⁺ | Present (Bromine isotope pattern) | Present (Bromine isotope pattern) | Present (Bromine isotope pattern) |
| MS: Common Fragments | [M-Br]⁺, [M-C₆H₅NCO]⁺ | [M-Br]⁺, [C₇H₇]⁺ (benzyl) | [M-Br]⁺, [M-Alkyl]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of N-substituted this compound analogs are provided below.
General Synthesis of N-Substituted 3-Bromopyrrolidin-2-ones
A common route for the synthesis of these analogs involves the N-substitution of a pre-formed lactam followed by bromination, or the cyclization of an appropriately substituted amino acid derivative.
Example Protocol: N-Arylation of 2-Pyrrolidinone followed by Bromination
-
N-Arylation: To a solution of 2-pyrrolidinone (1.0 eq.) in a suitable solvent (e.g., toluene, DMF), add a base such as sodium hydride (1.2 eq.) at 0 °C. Stir for 30 minutes, then add the desired aryl halide (e.g., bromobenzene, 1.1 eq.) and a copper catalyst (e.g., CuI, 0.1 eq.) with a ligand (e.g., L-proline, 0.2 eq.). Heat the reaction mixture at 80-110 °C for 12-24 hours. After completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Bromination: The N-aryl-2-pyrrolidinone (1.0 eq.) is dissolved in a suitable solvent like chloroform or acetic acid. N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (0.05 eq.) are added. The mixture is heated to reflux for 4-8 hours. After cooling, the reaction is washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The data is reported as a mass-to-charge ratio (m/z). The presence of a bromine atom will result in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of N-substituted this compound analogs.
Caption: Synthetic workflow for N-substituted this compound analogs.
Caption: Workflow for the spectroscopic analysis of the synthesized analogs.
This guide serves as a foundational resource for the spectroscopic analysis of N-substituted this compound analogs. For definitive structural confirmation, it is essential to acquire and interpret the full set of spectroscopic data for each newly synthesized compound.
A Comparative Guide to the Enantioselective Synthesis and Chiral Separation of 3-Bromopyrrolidin-2-one
For researchers and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. 3-Bromopyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceutically active compounds, presents a significant challenge in obtaining its enantiomerically pure forms. This guide provides a comparative overview of potential methodologies for the enantioselective synthesis and chiral separation of this valuable compound, supported by experimental data drawn from analogous structures where direct data is unavailable.
Enantioselective Synthesis Strategies
Direct asymmetric synthesis of this compound is a challenging endeavor. A plausible and efficient alternative is the asymmetric bromination of pyrrolidin-2-one or its derivatives using organocatalysis. This approach offers the potential for high enantioselectivity and yield.
Organocatalytic Asymmetric Bromination
Organocatalysis has emerged as a powerful tool for stereoselective transformations. In the context of this compound synthesis, a proline-based catalyst could be employed to facilitate the enantioselective α-bromination of an N-protected pyrrolidin-2-one.
Workflow for Organocatalytic Asymmetric Bromination:
Figure 1. Workflow for the organocatalytic enantioselective synthesis of this compound.
Experimental Protocol (Hypothetical):
A solution of N-Boc-pyrrolidin-2-one (1.0 equiv.) in an appropriate solvent (e.g., CH2Cl2) would be cooled to a low temperature (e.g., -20 °C). A chiral organocatalyst, such as a diarylprolinol silyl ether (0.1 equiv.), would be added, followed by the portion-wise addition of a brominating agent like N-bromosuccinimide (NBS) (1.1 equiv.). The reaction would be stirred at low temperature until completion, as monitored by TLC. Upon completion, the reaction would be quenched, and the enantioenriched product purified by column chromatography. The N-Boc protecting group can then be removed under acidic conditions to yield the final product.
| Parameter | Anticipated Value |
| Catalyst Loading | 5-20 mol% |
| Temperature | -78 to 0 °C |
| Reaction Time | 12-48 hours |
| Yield | 70-90% |
| Enantiomeric Excess (ee) | 85-99% |
| Table 1: Anticipated performance of organocatalytic asymmetric bromination. |
Chiral Separation of Racemic this compound
For cases where a racemic mixture of this compound is obtained, chiral separation techniques are essential to isolate the desired enantiomer. The primary methods for this include diastereomeric resolution, enzymatic kinetic resolution, and chiral chromatography.
Diastereomeric Resolution
This classical method involves the reaction of the racemic compound with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional techniques like crystallization due to their different physical properties.
Workflow for Diastereomeric Resolution:
Figure 2. Workflow for the diastereomeric resolution of this compound.
Experimental Protocol (Analogous to Brivaracetam Intermediates):
A solution of racemic this compound in a suitable solvent (e.g., isopropanol) would be treated with a chiral resolving agent such as (R)-(-)-mandelic acid or a chiral amine like (R)-1-phenylethylamine. The mixture would be heated to obtain a clear solution and then allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt. The crystals would be collected by filtration and can be recrystallized to improve diastereomeric purity. The resolved enantiomer can then be liberated from the salt by treatment with a base or acid.
| Resolving Agent | Solvent | Anticipated Yield | Anticipated Purity |
| (R)-(-)-Mandelic Acid | Isopropanol | 40-50% (of one enantiomer) | >99% de |
| (S)-(+)-Mandelic Acid | Ethanol | 40-50% (of one enantiomer) | >99% de |
| (R)-1-Phenylethylamine | Methanol | 35-45% (of one enantiomer) | >98% de |
| Table 2: Comparison of potential resolving agents for this compound. |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, a lipase could be used to catalyze the hydrolysis of an ester derivative or the acylation of the lactam nitrogen.
Workflow for Enzymatic Kinetic Resolution:
Figure 3. Workflow for the enzymatic kinetic resolution of this compound.
Experimental Protocol (General Procedure):
Racemic this compound would be dissolved in an organic solvent (e.g., toluene). A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate for N-acylation) would be added. The suspension would be incubated at a controlled temperature (e.g., 40 °C) with shaking. The reaction progress and enantiomeric excess of the substrate and product would be monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion to obtain both the acylated product and the unreacted starting material with high enantiomeric purity.
| Enzyme | Acyl Donor/Substrate | Solvent | Temp (°C) | Anticipated E-value |
| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 40 | >100 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | MTBE | 30 | >50 |
| Table 3: Comparison of potential lipases for kinetic resolution. |
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Workflow for Chiral HPLC Separation:
Figure 4. Workflow for the chiral HPLC separation of this compound.
Experimental Protocol (Based on Similar Lactams):
A solution of racemic this compound would be injected onto a chiral HPLC column. The separation would be performed using a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The flow rate and column temperature would be optimized to achieve baseline separation of the enantiomers.
| Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Anticipated Resolution (Rs) |
| Chiralcel OD-H | 90:10 | 1.0 | >1.5 |
| Chiralpak AD-H | 80:20 | 0.8 | >2.0 |
| Chiralpak IC | 85:15 | 1.2 | >1.8 |
| Table 4: Comparison of potential chiral stationary phases for HPLC separation. |
Conclusion
The enantioselective synthesis and chiral separation of this compound are critical for its application in asymmetric synthesis. While direct enantioselective synthesis through organocatalytic bromination presents an attractive and potentially high-yielding route, chiral separation of the racemate remains a viable and often necessary alternative. Diastereomeric resolution offers a classical and scalable approach, enzymatic kinetic resolution provides a green and highly selective method, and chiral HPLC stands out for its analytical precision and preparative capabilities. The choice of method will depend on factors such as scale, desired purity, and available resources. The data presented, drawn from analogous systems, provides a strong foundation for the development of robust and efficient protocols for obtaining enantiomerically pure this compound.
In-Silico Modeling of 3-Bromopyrrolidin-2-one Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in-silico analysis of 3-Bromopyrrolidin-2-one, a molecule with a pyrrolidinone scaffold, which is recognized as a privileged structure in modern medicinal chemistry.[1] Given the limited publicly available in-silico and experimental data specifically for this compound, this document serves as an illustrative guide. It outlines a hypothetical study comparing this compound with a known inhibitor against a plausible biological target, demonstrating the standard workflows and data presentation for such an analysis.
The pyrrolidinone core is a key feature in a variety of therapeutic agents, including those targeting neurological disorders, cancer, and inflammatory diseases.[1][2] Derivatives of this scaffold have shown a broad range of biological activities, acting as anticancer, anticonvulsant, and anti-inflammatory agents.[2][3] Based on the prevalence of pyrrolidinone-containing molecules as kinase inhibitors, this guide will use the Epidermal Growth Factor Receptor (EGFR) as a hypothetical target. EGFR is a well-established protein kinase target in oncology.[4]
Comparative In-Silico Analysis
The primary goal of this hypothetical in-silico analysis is to predict the binding affinity and interaction patterns of this compound with the ATP-binding site of EGFR. This will be compared against a standard-of-care EGFR inhibitor, Gefitinib, and a simpler, unsubstituted Pyrrolidin-2-one to understand the potential contribution of the bromine atom to the binding interactions. The workflow for such a computational study is outlined below.
Data Presentation: Comparative Analysis of EGFR Inhibitors
The following tables summarize hypothetical quantitative data from molecular docking and molecular dynamics simulations, alongside experimental validation data. This format allows for a clear comparison between the compounds of interest.
Table 1: In-Silico Docking and Molecular Dynamics Simulation Results (Hypothetical)
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (MM/GBSA, kcal/mol) | Key Interacting Residues (EGFR) |
| This compound | -6.8 | -45.2 ± 3.5 | Met793, Leu718, Gly796 |
| Pyrrolidin-2-one | -4.5 | -28.7 ± 4.1 | Leu844, Ala743 |
| Gefitinib (Reference) | -9.5 | -78.9 ± 2.8 | Met793, Leu718, Cys797, Asp855 |
Note: Docking scores and binding affinities are hypothetical and serve for illustrative purposes. Lower values indicate stronger predicted binding.
Table 2: In-Vitro Experimental Validation Data (Hypothetical)
| Compound | IC50 (µM) against EGFR |
| This compound | 15.2 |
| Pyrrolidin-2-one | > 100 |
| Gefitinib (Reference) | 0.02 |
Note: IC50 (half maximal inhibitory concentration) values are hypothetical. A lower IC50 value indicates greater potency.
Signaling Pathway Visualization
To provide context for the biological target, the following diagram illustrates a simplified EGFR signaling pathway, which is crucial in cell proliferation and survival. Its dysregulation is a key factor in the development of various cancers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-silico findings. Below are representative protocols for the key computational and experimental procedures outlined in this guide.
Molecular Docking Protocol
This protocol describes a standard procedure for performing molecular docking using AutoDock Vina.[4]
-
Protein Preparation :
-
Obtain the 3D crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.[4]
-
Save the prepared protein structure in the PDBQT file format.[4]
-
-
Ligand Preparation :
-
Generate the 3D structures of this compound, Pyrrolidin-2-one, and Gefitinib using a chemical drawing tool (e.g., ChemDraw) and save them in a 3D format (e.g., SDF or MOL2).
-
Use AutoDock Tools to prepare the ligands by detecting the root and defining rotatable bonds. Save the prepared ligands in the PDBQT format.
-
-
Grid Generation :
-
Define the binding site on the protein, typically centered on the co-crystallized ligand in the original PDB file.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking Execution :
-
Run AutoDock Vina, providing the prepared protein, ligand, and grid parameter files as input.
-
The software will generate multiple binding poses for the ligand, each with a corresponding binding affinity score.
-
-
Analysis :
-
Analyze the top-ranked poses to identify the most favorable binding mode.
-
Visualize the protein-ligand complex to examine key interactions such as hydrogen bonds and hydrophobic contacts.
-
Molecular Dynamics (MD) Simulation Protocol
This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS.[5][6][7]
-
System Preparation :
-
Prepare the topology files for the protein and the ligand using a force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).
-
Combine the protein and the selected ligand pose from docking into a single complex structure file.
-
-
Solvation and Ionization :
-
Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.[5]
-
-
Energy Minimization :
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration :
-
Conduct a two-phase equilibration process:
-
NVT equilibration : Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT equilibration : Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
-
-
Production MD :
-
Run the production simulation for a specified duration (e.g., 100 ns) without position restraints. Trajectory data is saved at regular intervals.
-
-
Analysis :
-
Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating RMSD and RMSF).
-
Calculate the binding free energy using methods like MM/GBSA to provide a more accurate estimation of binding affinity.[8]
-
IC50 Determination via Kinase Assay Protocol
This protocol is a representative method for determining the IC50 of a test compound against a protein kinase like EGFR, adapted from commercially available assay kits.[4]
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO.[4]
-
Reaction Setup : In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR kinase enzyme.[4]
-
Pre-incubation : Incubate the plate for 10 minutes at room temperature to allow for the compound to bind to the enzyme.[4]
-
Reaction Initiation : Start the kinase reaction by adding a mixture of the peptide substrate and ATP.[4]
-
Incubation : Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.[4]
-
Detection : Stop the reaction and measure the amount of ADP produced. This is often done using a luminescence-based assay system (e.g., ADP-Glo™), where the light signal is inversely proportional to the kinase activity.[4]
-
Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][9]
Conclusion
This guide presents a hypothetical yet comprehensive framework for the in-silico and experimental evaluation of this compound as a potential kinase inhibitor. By employing a combination of molecular docking, molecular dynamics simulations, and in-vitro validation assays, researchers can systematically assess the potential of novel compounds. The structured presentation of data in comparative tables and the visualization of workflows and pathways are essential for clear communication and interpretation of results in the drug discovery process. While the data presented herein is illustrative, the methodologies provide a robust roadmap for the investigation of this compound and other novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 6. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 8. In Silico Discovery of Small-Molecule Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
Comparative analysis of different synthetic routes to 3-Bromopyrrolidin-2-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Bromopyrrolidin-2-one is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this important molecule, offering insights into their respective methodologies, yields, and overall efficiency.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity |
| Route 1 | 2-Pyrrolidinone | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Several hours | Moderate to High | Good |
| Route 2 | L-Glutamic Acid | 1. Heat (for cyclization) 2. N-Bromosuccinimide (NBS) | Multi-day | Moderate (overall) | Good |
| Route 3 | Succinimide | Not specified in detail | Not specified | Not specified | Not specified |
In-Depth Analysis of Synthetic Routes
Route 1: Direct Bromination of 2-Pyrrolidinone
This method stands out as the most direct approach to this compound. The reaction involves the α-bromination of the lactam ring of 2-pyrrolidinone. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide.
Advantages:
-
Atom Economy: This route is highly atom-economical as it involves a direct functionalization of the readily available starting material.
-
Fewer Steps: Being a single-step synthesis (from 2-pyrrolidinone), it is generally less time-consuming and involves fewer purification stages compared to multi-step syntheses.
Disadvantages:
-
Potential for Side Reactions: Over-bromination or bromination at other positions can occur, potentially complicating the purification process and reducing the yield of the desired product.
-
Handling of Reagents: While NBS is a solid and easier to handle than liquid bromine, radical initiators require careful handling.[1]
A general representation of this synthetic pathway is the direct bromination at the alpha position of the carbonyl group in the pyrrolidinone ring.
Route 2: Multi-step Synthesis from L-Glutamic Acid
This synthetic strategy begins with a readily available and inexpensive chiral starting material, L-glutamic acid. The synthesis involves two main stages: the cyclization of glutamic acid to form 2-pyrrolidinone (pyroglutamic acid is an intermediate), followed by the bromination of the resulting lactam.
The conversion of glutamic acid to 2-pyrrolidinone can be achieved with a high yield of approximately 62.6% using a Ruthenium/Alumina (Ru/Al2O3) catalyst under a hydrogen atmosphere.[2] The subsequent bromination step would then be carried out, likely using similar reagents as in Route 1.
Advantages:
-
Readily Available Starting Material: L-glutamic acid is a common and inexpensive amino acid.
-
Potential for Enantioselectivity: Starting with a chiral amino acid offers the potential to synthesize enantiomerically pure this compound, which can be crucial for pharmaceutical applications.
Disadvantages:
-
Multiple Steps: This is a longer synthetic route, which can lead to a lower overall yield and increased production time and cost.
-
Intermediate Purifications: Each step in the synthesis requires purification, adding to the complexity of the process.
The overall workflow for this route involves the initial formation of the pyrrolidinone ring from the amino acid, followed by the introduction of the bromine atom.
Route 3: Synthesis from Succinimide
The synthesis of pyrrolidine derivatives from succinimide is a known transformation in organic chemistry. This route would likely involve the reduction of one of the carbonyl groups of succinimide to a methylene group, followed by bromination. However, detailed experimental protocols with quantitative data for the specific synthesis of this compound from succinimide are not as readily available in the reviewed literature, making a direct comparison challenging.
Experimental Protocols
General Experimental Workflow
The synthesis of this compound, regardless of the specific route, generally follows a common workflow. This involves the primary chemical transformation (synthesis), followed by a series of work-up and purification steps to isolate the final product in a desired state of purity.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Protocol for Route 1: Direct Bromination of 2-Pyrrolidinone
While a specific, high-yield protocol for the direct synthesis of this compound was not found in the immediate search results, a representative procedure for the α-bromination of a similar carbonyl compound using NBS is as follows. This can be adapted and optimized for 2-pyrrolidinone.
Materials:
-
2-Pyrrolidinone
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (or another radical initiator)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyrrolidinone in an appropriate anhydrous solvent (e.g., carbon tetrachloride).
-
Add N-Bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Conclusion
The direct bromination of 2-pyrrolidinone (Route 1) appears to be the most straightforward and efficient method for the synthesis of this compound, primarily due to its single-step nature. However, for applications requiring high enantiopurity, the multi-step synthesis starting from L-glutamic acid (Route 2) presents a more promising, albeit longer, alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including factors such as cost, scalability, desired purity, and the need for stereochemical control. Further optimization of the direct bromination method to control regioselectivity and minimize side products could enhance its attractiveness for large-scale production.
References
Benchmarking the performance of catalysts for 3-Bromopyrrolidin-2-one couplings
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, with the resulting derivatives exhibiting a wide range of biological activities. The C3-position of the lactam ring is a particularly attractive site for introducing molecular diversity. Transition metal-catalyzed cross-coupling reactions of 3-Bromopyrrolidin-2-one provide a powerful and versatile strategy for the synthesis of novel analogues. This guide offers a comparative benchmark of common catalytic systems based on palladium, copper, and nickel for various coupling reactions of this compound, supported by experimental data from literature on analogous substrates where direct data is limited.
Performance Benchmark of Catalytic Systems
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in cross-coupling reactions. The following tables summarize the performance of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this compound or structurally related bromo-heterocycles.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and organoboron compounds. Palladium catalysts are widely employed, though nickel-based systems are gaining traction as a more economical alternative.[1]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of related bromopyridines, suggesting applicability.[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | 85-95 | Often provides high yields for a broad range of aryl and heteroaryl boronic acids. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[2] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 80-95 | An effective and more economical alternative to palladium for a range of aryl halides.[3] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds. Both palladium and copper catalysts are effective, with the choice often depending on the specific amine and substrate.[4]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-110 | 70-90 | A classic and widely used system for C-N bond formation.[4] |
| Pd(OAc)₂ / dppp | dppp | NaOtBu | Toluene | 100 | Moderate | Effective for some amination reactions of related bromopyridines.[5] |
| CuI / L-proline | L-proline | K₂CO₃ | DMSO | 60-90 | 60-85 | A milder and more cost-effective system, particularly for N-arylation of amides and heterocycles. |
| CuI / Diamine Ligand | N¹,N²-diarylbenzene-1,2-diamine | NaOtBu | Dioxane | 40-55 | High | Enables amination of aryl chlorides under mild conditions, suggesting high reactivity for bromides.[6] |
Table 3: Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize 3-alkynylpyrrolidin-2-ones, which are valuable intermediates for further functionalization. This reaction typically employs a dual catalyst system of palladium and copper.[7]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 96 | Highly efficient for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[8][9] |
| PdCl₂(PPh₃)₂ / CuI | - | Et₃N | DMF | 100 | 3 | 92 | A standard and reliable catalyst system for Sonogashira couplings.[8][9] |
| Pd(OAc)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 85 | Good yields, though slightly lower than the trifluoroacetate counterpart in analogous systems.[8][9] |
| Pd₂(dba)₃ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 82 | Another effective palladium source for this transformation.[8][9] |
Table 4: Heck Coupling
The Heck reaction facilitates the coupling of this compound with alkenes to introduce vinyl groups at the C3-position. Palladium catalysts are the standard for this transformation.[10]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 70-85 | A common and effective system for the Heck reaction of aryl bromides.[5] |
| PdCl₂ | - | NaOAc | NMP | 120-140 | 65-80 | Ligandless conditions can be effective, though may require higher temperatures. |
| Pd/C | - | K₂CO₃ | DMAc | 130-150 | 60-75 | A heterogeneous catalyst that can be recycled, though may require more forcing conditions.[11] |
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions. Optimization of specific parameters may be required for different coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if separate) to the flask under the inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O mixture) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium or copper catalyst, ligand, and base (e.g., NaOtBu).
-
Reagent Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up & Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a plug of celite. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Workflow
A generalized workflow for a typical cross-coupling reaction is depicted below.
Caption: A generalized experimental workflow for catalytic cross-coupling reactions.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, proceeds through a well-established catalytic cycle.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. scirp.org [scirp.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of 3-Bromopyrrolidin-2-one Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 3-position creates a versatile intermediate, 3-Bromopyrrolidin-2-one, which serves as a valuable starting point for the synthesis of diverse analogs with potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer and enzyme inhibitory activities. The information presented herein is curated from experimental data to facilitate further research and drug development endeavors.
Quantitative Data Summary
The biological activity of 3-substituted pyrrolidin-2-one and pyrrolidine-2,5-dione analogs varies significantly with the nature and position of the substituents. The following tables summarize the cytotoxic and enzyme inhibitory activities of selected analogs, providing a quantitative basis for SAR analysis.
Table 1: Cytotoxicity of 3-Substituted Pyrrolidin-2-one and Pyrrolidine-2,5-dione Analogs
| Compound ID/Series | Core Scaffold | Key Substitutions | Cell Line | IC50 (µM) | Reference |
| Series 1 | Pyrrolidine-2,5-dione | Pyrazoline substitutions | MCF-7 | 0.42 - 0.78 | [1] |
| Compound 5i | Pyrrolidine-2,5-dione | Bromide and para-hydroxyl groups | MCF-7 | 1.496 | [1] |
| Compound 5l | Pyrrolidine-2,5-dione | Bromide, meta-methoxy, and para-hydroxyl groups | MCF-7 | 1.831 | [1] |
| Les-6287 | Pyrrolidinedione–thiazolidinone hybrid | - | MDA-MB-231 | 1.37 (48h) | [1] |
| Compound 11 | 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | C(5)-Br | HCT116 | 1.05 ± 0.18 | [2] |
| Compound 12 | 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | C(5)-I | HCT116 | 0.42 ± 0.16 | [2] |
| Pyrrolidine 3h | Polysubstituted pyrrolidine | - | Various | 2.9 - 16 | [3] |
| Pyrrolidine 3k | Polysubstituted pyrrolidine | - | Various | 2.9 - 16 | [3] |
Table 2: Enzyme Inhibitory Activity of Pyrrolidine Analogs
| Compound ID | Target Enzyme | Inhibition | IC50 (µM) | Reference |
| Compound 2 | P. aeruginosa PBP3 | Competitive | 4 ± 6 | [4] |
| Compound 34 | P. aeruginosa PBP3 | Competitive | 14 ± 1 | [4] |
| Compound 35 | P. aeruginosa PBP3 | Competitive | 20 ± 2 | [4] |
| Compound 3g | α-amylase | - | 26.24 µg/mL | [5] |
| Compound 3a | α-amylase | - | 36.32 µg/mL | [5] |
| Compound 3g | α-glucosidase | - | 18.04 µg/mL | [5] |
Structure-Activity Relationship Insights
While specific SAR studies on a broad range of this compound analogs are limited in the reviewed literature, several key insights can be drawn from the available data on related pyrrolidinone and pyrrolidinedione derivatives:
-
Substitution at the 3-Position: The nature of the substituent at the 3-position of the pyrrolidinone ring is a critical determinant of biological activity. For instance, in pyrrolidine-2,3-diones, a hydroxyl group at this position was found to be important for the inhibition of P. aeruginosa PBP3.[4]
-
N-Substitution: Modifications at the nitrogen atom of the pyrrolidinone ring significantly influence activity. Bulky aromatic or heteroaromatic groups at the N-position of pyrrolidine-2,3-diones were shown to be favorable for PBP3 inhibition.[4]
-
Halogenation: The presence and position of halogen atoms on aromatic rings appended to the pyrrolidinone scaffold play a crucial role in cytotoxicity. For example, in a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, substituting a fluorine atom with bromine or iodine at the C(5) position of the oxindole ring led to a significant increase in anti-proliferative activity against HCT116 cancer cells.[2]
-
Hybrid Molecules: Combining the pyrrolidinedione scaffold with other pharmacophores, such as thiazolidinone, has yielded hybrid compounds with potent cytotoxic effects.[1]
Experimental Protocols
Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compounds (inhibitors)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor (100% activity) and a blank with no enzyme (0% activity).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
Visualizations
Experimental Workflow for SAR Studies
Caption: A general workflow for the structure-activity relationship (SAR) studies of this compound analogs.
Potential Signaling Pathway Modulation
Certain pyrrolidinone derivatives have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes, which is a desirable therapeutic outcome in various diseases, including cancer and inflammatory disorders.
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by pyrrolidinone analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 3-Bromopyrrolidin-2-one Reaction Products: A Comparative Guide to 2D NMR and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for the characterization of reaction products derived from 3-Bromopyrrolidin-2-one. The pyrrolidin-2-one scaffold is a significant motif in medicinal chemistry, and understanding the precise structure of its derivatives is crucial for drug discovery and development.[1] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes diagrams to illustrate key processes, enabling researchers to make informed decisions on the most suitable characterization techniques for their specific needs.
Introduction to this compound Reactivity
This compound is a versatile building block in organic synthesis. The presence of a bromine atom at the C3 position, adjacent to the carbonyl group, makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to a diverse library of 3-substituted pyrrolidin-2-one derivatives. Common nucleophiles include amines, alcohols, and thiols, yielding 3-amino-, 3-alkoxy-, and 3-thio-pyrrolidin-2-one derivatives, respectively. The stereochemistry at the C3 position can be influenced by the reaction conditions and the nature of the nucleophile.
2D NMR Spectroscopy for Structural Elucidation
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural determination of organic molecules.[2][3][4] For the reaction products of this compound, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable for confirming the substitution pattern and elucidating the full chemical structure.[5]
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within a molecule, typically through two or three bonds. This is crucial for establishing the connectivity of the pyrrolidinone ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment is essential for assigning the carbon signals of the pyrrolidinone ring and the substituent.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). This is particularly useful for identifying quaternary carbons and confirming the point of attachment of the substituent to the pyrrolidinone ring.[6]
Experimental Workflow for 2D NMR Analysis
Case Study: Reaction of this compound with Benzylamine
The reaction of this compound with benzylamine via nucleophilic substitution yields 3-(benzylamino)pyrrolidin-2-one. The structure of this product can be unequivocally confirmed using a combination of 1D and 2D NMR techniques.
Reaction Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Efficacy comparison of 3-Bromopyrrolidin-2-one-based compounds in assays
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of bioactive compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antioxidant, and anticancer effects. This guide provides a comparative overview of the efficacy of various pyrrolidin-2-one-based compounds, supported by experimental data from in vitro assays.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for different classes of pyrrolidin-2-one derivatives in various biological assays.
Table 1: Antibacterial Activity of Pyrrolidine-2,3-dione Derivatives against Pseudomonas aeruginosa
| Compound | Target | IC50 (µM)[1] | MIC (µM)[1] |
| Derivative 1 | PBP3 | < 50 | > 100 |
| Derivative 2 | PBP3 | < 50 | > 100 |
| Derivative 34 | PBP3 | 4 ± 1 | 50 |
| Derivative 35 | PBP3 | 8 ± 2 | 50 |
| Derivative 37 | PBP3 | 10 ± 1 | 25 |
| Derivative 39 | PBP3 | > 100 | 50 |
PBP3: Penicillin-Binding Protein 3 MIC: Minimum Inhibitory Concentration
Table 2: Antioxidant Activity of 3-Pyrroline-2-one Derivatives
| Compound | Assay | EC50 (µg/mL)[2] | % DPPH Scavenging at 128 µg/mL[2] |
| 4a | DPPH | > 128 | 14 |
| 4b | DPPH | > 128 | 40 |
| 4c | DPPH | > 128 | 32 |
| 4d | DPPH | > 128 | 7 |
| 4e | DPPH | > 128 | 26 |
| 4f | DPPH | > 128 | 6 |
| Quercetin (Control) | DPPH | 9.97 ± 0.25 | - |
DPPH: 2,2-diphenyl-1-picrylhydrazyl EC50: Half-maximal effective concentration
Table 3: Anticancer Activity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives
| Compound | Cell Line | EC50 (µM)[3] |
| Compound A | PPC-1 (Prostate Cancer) | 2.5 - 20.2 |
| Compound B | IGR39 (Melanoma) | 2.5 - 20.2 |
| Compound C | MDA-MB-231 (Breast Cancer) | Less Active |
EC50: Half-maximal effective concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Penicillin-Binding Protein 3 (PBP3) Inhibition Assay
This assay is used to determine the ability of compounds to inhibit the transpeptidase activity of PBP3, a crucial enzyme in bacterial cell wall synthesis.[1]
Materials:
-
Purified P. aeruginosa PBP3 enzyme
-
Thioester substrate
-
Thiol-sensitive fluorescent probe
-
Test compounds
-
Assay buffer (e.g., phosphate buffer)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the PBP3 enzyme in the assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the PBP3 enzyme solution to the wells containing the test compounds and incubate for a specified period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the thioester substrate to each well.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the reaction and add the thiol-sensitive fluorescent probe. This probe reacts with the thiol-containing product of the enzymatic reaction.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of PBP3 activity for each compound concentration and determine the IC50 value.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH solution in methanol (e.g., 1 mM)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Methanol
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add a small volume of each compound dilution to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.
-
Plot the percentage of scavenging against the compound concentration to determine the EC50 value.[2]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to screen for anticancer activity.
Materials:
-
Cancer cell lines (e.g., PPC-1, IGR39)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the EC50 value is calculated.[3]
Visualizing Pathways and Workflows
The following diagrams illustrate a potential signaling pathway targeted by anticancer pyrrolidin-2-one derivatives and a general experimental workflow for assessing antibacterial activity.
References
- 1. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromopyrrolidin-2-one: A Guide for Laboratory Professionals
Authoritative guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Bromopyrrolidin-2-one. This document provides essential safety information, detailed disposal procedures, and logistical plans to ensure the safe handling of this chemical waste, fostering a culture of safety and environmental responsibility in the laboratory.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health and environmental hazards. Understanding its profile is the first step in ensuring safe disposal.
Hazard Classification:
-
Acute Toxicity, Oral (Harmful): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3]
Essential Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired reagent.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, filter paper).
-
Spill cleanup materials.
-
-
Waste Segregation: It is crucial to segregate this compound waste from other waste streams to prevent dangerous reactions. Store it separately from incompatible materials.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container or a similar one made of appropriate material is recommended.
-
Ensure the container has a secure, screw-top cap to prevent leakage.[4]
-
For liquid waste, use a container designed for liquids. Do not use metal containers for corrosive waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Write the full chemical name, "This compound ," on the label. Do not use abbreviations or chemical formulas.
-
Affix the appropriate GHS hazard pictograms for "Harmful" and "Dangerous for the environment."
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal:
-
Do not attempt to treat or dispose of this chemical yourself.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[5]
-
Provide them with the completed hazardous waste manifest or any other required documentation.
-
Incompatible Materials
To prevent hazardous reactions, do not mix or store this compound waste with the following incompatible materials:
| Incompatible Material |
| Strong oxidizing agents |
| Strong acids |
| Bases |
| Alcohols |
| Amines |
| Metals |
Source:[6]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: For small spills, absorb the material with an inert, dry absorbent such as vermiculite, dry sand, or earth.
-
Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor or EHS department.
Do not flush spilled material into the sanitary sewer or surface waters. [2]
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromopyrrolidin-2-one. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and GHS Classification
This compound is a hazardous chemical with the following GHS classifications[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a significant splash risk[2]. | Protects eyes and face from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended). Inspect gloves before each use and dispose of them immediately after contamination[2]. | Protects skin from absorption. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against splashes and potential fire hazards. |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material[2]. | Prevents exposure from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a fume hood or if vapors/aerosols are generated[2][3]. | Protects against the inhalation of harmful vapors. |
Operational Plan for Safe Handling
All operations involving this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[2].
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure an emergency eyewash station and safety shower are readily accessible[2].
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream[2].
-
Wash hands thoroughly with soap and water after handling.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection[2].
-
Contain the spill using an inert absorbent material such as sand or vermiculite[2].
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[2].
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Waste Container Labeling:
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup[7].
-
Provide them with the complete information from the hazardous waste label.
-
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
